molecular formula C11H10N2O3 B1593236 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 859155-81-0

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No.: B1593236
CAS No.: 859155-81-0
M. Wt: 218.21 g/mol
InChI Key: ZUEUZEBBRRWMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEUZEBBRRWMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639869
Record name 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859155-81-0
Record name 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Analog in Nonsense Mutation Readthrough Therapeutics[1][2]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Formula: C₁₁H₁₀N₂O₃) is a synthetic small molecule belonging to the class of 3,5-disubstituted-1,2,4-oxadiazoles.[1] It serves as a critical structural analog to Ataluren (PTC124) , a clinically approved drug for Duchenne Muscular Dystrophy (DMD).

While Ataluren features a 2-fluorophenyl group at the 5-position of the oxadiazole ring, this compound substitutes it with an ethyl group . This modification makes it an essential tool in Structure-Activity Relationship (SAR) studies, specifically for evaluating the role of lipophilicity, steric bulk, and aromatic pi-stacking in ribosomal interaction during nonsense mutation suppression.

Physicochemical Characterization

Understanding the core properties of this molecule is prerequisite for its application in biological assays. The substitution of the aromatic fluorophenyl ring with an aliphatic ethyl chain significantly alters its solubility and electronic profile compared to the parent drug Ataluren.

PropertyValue / DescriptionContextual Note
Molecular Formula C₁₁H₁₀N₂O₃Lower MW compared to Ataluren (C₁₅H₉FN₂O₃).[2]
Molecular Weight ~218.21 g/mol Fragment-like size; high ligand efficiency potential.
Predicted pKa ~3.6 – 3.8 (Carboxylic Acid)The 1,2,4-oxadiazole ring is electron-withdrawing, slightly increasing acidity compared to benzoic acid (pKa 4.2).
LogP (Predicted) ~2.1Lower lipophilicity than Ataluren (LogP ~3.8), improving aqueous solubility.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsCompliant with Lipinski’s Rule of Five.
Topological Polar Surface Area ~80 ŲGood membrane permeability prediction.
Synthetic Methodology

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid follows a robust, self-validating heterocyclic ring formation protocol. The preferred route utilizes a 3-cyanobenzoic acid precursor converted via an amidoxime intermediate, ensuring regioselectivity at the 3,5-positions of the oxadiazole.

Reaction Pathway Analysis
  • Amidoxime Formation: The nitrile group on 3-cyanobenzoic acid (or its ester) reacts with hydroxylamine. This is the rate-determining step for regiochemistry.

  • O-Acylation: The amidoxime oxygen attacks the carbonyl of the propionic acid derivative (ethyl source).

  • Cyclodehydration: Heat or base promotes ring closure to form the 1,2,4-oxadiazole core.

Visual Synthesis Workflow

The following diagram details the stepwise chemical transformation:

SynthesisPathway Start 3-Cyanobenzoic Acid (Methyl Ester) Inter1 Amidoxime Intermediate Start->Inter1 Base (Et3N), MeOH Reagent1 + Hydroxylamine (NH2OH·HCl) Reagent1->Inter1 Inter2 O-Acyl Amidoxime Inter1->Inter2 DCM, 0°C Reagent2 + Propionyl Chloride (EtCOCl) Reagent2->Inter2 Step3 Cyclization (Toluene/Reflux) Inter2->Step3 Final 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) Benzoic Acid Step3->Final Hydrolysis (if ester used)

Caption: Stepwise synthesis of the ethyl-substituted oxadiazole scaffold via amidoxime route.

Detailed Experimental Protocol

Note: This protocol assumes starting from Methyl 3-cyanobenzoate to protect the carboxylic acid during ring formation.

  • Amidoxime Generation:

    • Dissolve Methyl 3-cyanobenzoate (1.0 eq) in Methanol.

    • Add Hydroxylamine hydrochloride (2.0 eq) and Sodium Carbonate (2.0 eq).

    • Reflux at 65°C for 6–12 hours. Monitor via TLC (Polar solvent system required).

    • Validation: Disappearance of the nitrile peak (~2230 cm⁻¹) in IR; appearance of broad NH₂/OH peaks.

  • Cyclization (The "Ethyl" Installation):

    • Suspend the crude amidoxime in Toluene or DMF.

    • Add Propionic Anhydride (1.2 eq) or Propionyl Chloride (with base).

    • Heat to 110°C for 4 hours. The high temperature drives the loss of water (cyclodehydration).

    • Purification: Evaporate solvent; recrystallize from Ethanol/Water.

  • Hydrolysis:

    • Treat the ester with LiOH (2.0 eq) in THF/Water (1:1).

    • Acidify with 1N HCl to precipitate the final free acid: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid .

Biological Application: Nonsense Mutation Readthrough

This compound is primarily relevant as a probe in Nonsense Suppression Therapy . Nonsense mutations introduce a premature stop codon (UAA, UAG, or UGA) into mRNA, halting translation and preventing protein synthesis.

Mechanism of Action (Hypothetical based on Class)

Like Ataluren, this ethyl analog targets the ribosome.[2][3] The 1,2,4-oxadiazole ring acts as a flat, aromatic spacer that mimics the geometry of codon-anticodon pairing.

  • The Question: Does the ethyl group provide enough binding affinity compared to the fluorophenyl group of Ataluren?

  • The Hypothesis: The ethyl group reduces steric clash but loses pi-stacking capability. If this compound retains activity, it suggests the "tail" region is a tolerance zone rather than a critical binding anchor.

SAR Logic Diagram

The following diagram illustrates the structural logic used when comparing this compound to Ataluren.

SAR_Logic Core 1,2,4-Oxadiazole Core (Ribosome Binding Scaffold) Head 3-Benzoic Acid (H-Bonding Anchor) Core->Head Tail 5-Position Substituent (Variable Region) Core->Tail Ataluren Ataluren (Ref Drug) Substituent: 2-Fluorophenyl Effect: High Potency (Pi-Stacking) Tail->Ataluren EthylAnalog Ethyl Analog (Topic) Substituent: Ethyl Group Effect: Lower Lipophilicity, No Pi-Stacking Tail->EthylAnalog Result SAR Outcome: Determines if Aromaticity is Essential at Pos-5 Ataluren->Result EthylAnalog->Result

Caption: Structure-Activity Relationship (SAR) logic comparing the Ethyl analog to the clinical standard.

Experimental Validation: Luciferase Readthrough Assay

To verify the biological activity of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, researchers utilize a cell-based reporter assay.

Protocol:

  • Cell Line: HEK293 stable cells expressing a Luciferase reporter gene interrupted by a premature stop codon (e.g., Luc-UGA).

  • Treatment: Incubate cells with the Ethyl analog (0.1 µM – 50 µM) for 24 hours.

    • Control Positive: Ataluren (10 µM).

    • Control Negative: DMSO vehicle.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Interpretation: An increase in luminescence relative to DMSO indicates successful "readthrough" (suppression) of the stop codon, restoring full-length enzyme synthesis.

References
  • Peltz, S. W., et al. (2005). "1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression." PTC Therapeutics Patent WO2004091502.

  • Krasouskaya, G. G., et al. (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin. Describes the general oxidative synthesis of this class of compounds.

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[2][3][4] Nature. Establishes the mechanism of action for the 1,2,4-oxadiazole benzoic acid scaffold.

  • PubChem Compound Summary. "Ataluren (Related Structure)." National Library of Medicine. Provides physicochemical baselines for the scaffold.

Sources

Technical Guide: Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 859155-81-0), a structural analog of the nonsense mutation read-through agent Ataluren (PTC124). The 1,2,4-oxadiazole core acts as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity in drug design.

This guide prioritizes a linear, scalable 3-step protocol utilizing the "Amidoxime Route." This pathway is selected for its operational reliability, high regioselectivity for the 3,5-disubstituted isomer, and ease of purification compared to oxidative cyclization methods.

Strategic Retrosynthesis

To ensure high purity and avoid competitive side reactions (such as the Tiemann rearrangement), we disconnect the molecule at the oxadiazole ring and the carboxylic acid protection site.

Retrosynthetic Logic
  • Disconnection 1 (Hydrolysis): The final carboxylic acid is masked as a methyl ester. This prevents interference during the basic amidoxime formation and the thermal cyclization steps.

  • Disconnection 2 (Cyclization): The 1,2,4-oxadiazole ring is deconstructed into an amidoxime (nucleophile) and a propionic acid derivative (electrophile).

  • Starting Materials: The sequence traces back to Methyl 3-cyanobenzoate and Propionic Anhydride .

Visual Pathway (Graphviz)

Retrosynthesis Target Target: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Intermediate1 Intermediate 1: Methyl 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoate Target->Intermediate1 Ester Hydrolysis Intermediate2 Intermediate 2: Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime) Intermediate1->Intermediate2 Cyclocondensation SM2 Starting Material 2: Propionic Anhydride Intermediate1->SM2 + Propionic Anhydride SM1 Starting Material 1: Methyl 3-cyanobenzoate Intermediate2->SM1 Amidoxime Formation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available methyl 3-cyanobenzoate.

Detailed Synthesis Protocol

Stage 1: Formation of the Amidoxime Intermediate

Objective: Convert the nitrile group of Methyl 3-cyanobenzoate into an amidoxime using hydroxylamine. Critical Control: Use of a base (TEA) prevents the formation of the amide side-product.

  • Reagents: Methyl 3-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (2.2 eq), Triethylamine (TEA) (2.5 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

  • Dissolve Methyl 3-cyanobenzoate in MeOH (10 vol).

  • Add Hydroxylamine hydrochloride at room temperature (RT).

  • Add TEA dropwise to control the exotherm.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of the nitrile.

  • Workup: Cool to RT. Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Isopropanol/Hexane if necessary, though the crude is often sufficient (>95% purity).

Stage 2: 1,2,4-Oxadiazole Cyclization

Objective: Construct the heterocycle by reacting the amidoxime with propionic anhydride. Mechanism: O-acylation followed by thermal dehydration.

  • Reagents: Amidoxime intermediate (1.0 eq), Propionic anhydride (1.5 eq).

  • Solvent: Toluene (for azeotropic water removal) or DMF (if higher T needed).

Procedure:

  • Dissolve the Amidoxime intermediate in Toluene (15 vol).

  • Add Propionic anhydride.

  • Heat to Reflux (110°C) for 8–12 hours.

    • Note: A Dean-Stark trap can be used to remove the water formed during cyclization, driving the equilibrium forward.

  • Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (to remove excess propionic acid) and then brine.

  • Concentrate to obtain Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate .

Stage 3: Ester Hydrolysis to Final Acid

Objective: Unmask the carboxylic acid under mild conditions to avoid ring cleavage.

  • Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH·H₂O) (2.0 eq).

  • Solvent: THF/Water (3:1).

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O.[1] Stir at RT for 2–4 hours.

  • Workup: Acidify the reaction mixture to pH 2–3 using 1N HCl. The product, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , typically precipitates as a white solid.

  • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Process Optimization & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions based on 1,2,4-oxadiazole chemistry.

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete conversion of nitrile; Hydroxylamine instability.Use fresh Hydroxylamine HCl. Ensure TEA is added slowly to avoid pH shock. Increase reaction time.
Impurity: Amide Hydrolysis of nitrile instead of amidoxime formation.Ensure the solvent is dry (anhydrous MeOH). Avoid strong mineral acids.
Impurity: Acyl-amidoxime Incomplete cyclization in Stage 2.The reaction stopped at the O-acylation intermediate. Increase temperature (reflux) or add a catalytic amount of acid (e.g., p-TsOH) to promote dehydration.
Ring Cleavage Harsh hydrolysis conditions in Stage 3.Avoid strong bases like NaOH at high temperatures. Use LiOH at RT. The 1,2,4-oxadiazole ring is sensitive to strong nucleophiles.

Experimental Workflow Diagram

Workflow Step1 Step 1: Amidoxime Formation (MeOH, 60°C) Reagent: NH2OH.HCl / TEA Step2 Step 2: Cyclization (Toluene, Reflux) Reagent: Propionic Anhydride Step1->Step2 Intermediate Isolation Step3 Step 3: Hydrolysis (THF/H2O, RT) Reagent: LiOH Step2->Step3 Solvent Switch Final Final Product Isolation via Acidification (pH 2) Step3->Final Precipitation

Figure 2: Sequential workflow for the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Safety & Handling (E-E-A-T)

  • Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated or mixed with metal ions. Always use in solution and avoid distilling to dryness.

  • Thermal Runaway: The cyclization step involves heat. Ensure proper venting of the reaction vessel.

  • Tiemann Rearrangement: Overheating the amidoxime/anhydride mixture can lead to rearrangement to a urea derivative. Strict temperature control at reflux (110°C) is recommended; do not exceed 140°C.

References

  • Preparation Method of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. (2017). World Intellectual Property Organization. Patent WO2017004964. (Describes the foundational amidoxime-anhydride cyclization method for this specific scaffold). Link

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). Russian Chemical Bulletin. (Discusses general approaches to 3-substituted-5-alkyl-1,2,4-oxadiazoles). Link

  • 1,2,4-Oxadiazole Benzoic Acid Compounds and Methods of Use. (2006). US Patent 6,992,096.[2] (The primary patent for Ataluren/PTC124, establishing the industrial standard for this chemical series). Link

  • Solid-phase synthesis of 5-isoxazol-4-yl-[1,2,4]oxadiazoles. (2004). Journal of Organic Chemistry. (Provides mechanistic insight into the saponification of esters in the presence of oxadiazole rings). Link

Sources

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, often utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. This document details the compound's chemical structure, physicochemical properties, established synthetic routes with detailed protocols, and its potential applications in therapeutic development. By synthesizing information from chemical databases, peer-reviewed literature, and patents, this guide serves as a foundational resource for researchers engaged in the exploration and application of novel oxadiazole-based molecular entities.

Chemical Identity and Structural Elucidation

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a disubstituted aromatic compound featuring a central benzoic acid moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is substituted at the 5-position with an ethyl group. This specific arrangement of functional groups imparts distinct chemical properties that are valuable in the design of bioactive molecules.

The definitive structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acidPubChem[1]
Molecular Formula C₁₁H₁₀N₂O₃PubChem[1]
Molecular Weight 218.21 g/mol Sigma-Aldrich
CAS Number 24206741 (from CID)PubChem[1]
SMILES CCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OPubChem[1]
InChI InChI=1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)PubChem[1]
InChIKey ZUEUZEBBRRWMHB-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Profile

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a table of predicted properties and available spectroscopic data for 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Table 2.1: Predicted Physicochemical Properties
PropertyValueNote
XlogP 2.2A measure of lipophilicity, suggesting moderate cell permeability.[1]
Form Solid / PowderTypically supplied as a solid.
Table 2.2: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺ 219.07642
[M+Na]⁺ 241.05836
[M-H]⁻ 217.06186
[M]+ 218.06859
Data sourced from PubChem, calculated using advanced algorithms.[1]

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established transformation in organic chemistry. The most prevalent and versatile method involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step.[2][3]

General Synthetic Strategy

The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid logically proceeds by reacting 3-cyanobenzoic acid (or its corresponding amidoxime) with propanoic acid (or its activated form). A common route involves a three-step sequence: (1) conversion of a nitrile to an amidoxime, (2) O-acylation of the amidoxime with a carboxylic acid or acyl chloride, and (3) thermal or base-catalyzed cyclodehydration to form the oxadiazole ring.[3]

The choice of coupling agents for the O-acylation step is critical for achieving high yields. Reagents like carbonyldiimidazole (CDI) or the use of acyl chlorides are effective for activating the carboxylic acid.[4] The subsequent cyclization is often achieved by heating, which drives off a molecule of water to form the stable aromatic oxadiazole ring.[5]

An alternative approach involves the selective oxidation of a corresponding 3-(5-ethyl-1,2,4-oxadiazol-3-yl)toluene precursor, which can be a more efficient route if the starting tolyl-oxadiazole is readily available.[6]

Synthesis_Pathway cluster_intermediate Intermediate cluster_product Final Product A 3-Carbamimidoylbenzoic Acid (Amidoxime) C O-Acylamidoxime Intermediate A->C Acylation (e.g., in Pyridine) B Propionyl Chloride D 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid C->D Cyclodehydration (Heat, Δ)

Caption: General synthetic pathway for 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[2][4]

Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime)

  • To a solution of methyl 3-cyanobenzoate (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate (1.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. The aqueous layer contains the amidoxime salt.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the amidoxime, which can be filtered and dried. The ester can then be saponified to the carboxylic acid using standard conditions (e.g., NaOH in MeOH/H₂O).

Step 2: Acylation and Cyclodehydration

  • Suspend the 3-(N'-hydroxycarbamimidoyl)benzoic acid (1 eq.) in a suitable solvent like pyridine or dioxane.

  • Cool the mixture in an ice bath and add propionyl chloride (1.1 eq.) dropwise. Causality: The use of an acyl chloride provides a highly reactive electrophile for efficient acylation of the amidoxime. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Heat the reaction mixture to 80-100 °C to induce cyclodehydration.[5] Monitor the formation of the oxadiazole by LC-MS.

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield pure 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Relevance and Applications in Drug Discovery

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. It is recognized as a versatile bioisostere for amide and ester groups, offering improved metabolic stability and oral bioavailability by resisting hydrolysis from common esterases and amidases.[5]

Bioisosterism and Pharmacokinetic Enhancement

The oxadiazole ring's electronic properties and hydrogen bonding capabilities allow it to mimic the interactions of esters and amides with biological targets while being significantly less susceptible to enzymatic cleavage. This strategic replacement is a key tactic in lead optimization to enhance a drug candidate's half-life and overall exposure.

Therapeutic Potential

Compounds bearing the 1,2,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antispasmodic properties.[7][8] Furthermore, this scaffold is found in molecules investigated for anticancer, antiviral, and antihypertensive applications.[9]

A prominent example is Aficamten , a cardiac myosin inhibitor recently approved for treating symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[10] Aficamten's chemical structure prominently features the 5-ethyl-1,2,4-oxadiazol-3-yl moiety, underscoring the real-world therapeutic relevance of this specific chemical core.[10]

Applications cluster_apps Therapeutic Areas Core 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid 1,2,4-Oxadiazole Core Properties Key Properties Bioisostere of Amide/Ester Improved Metabolic Stability Favorable PK Profile Core:f0->Properties confers Cardiology Cardiology (e.g., Aficamten for oHCM) Properties->Cardiology Genetic Genetic Disorders (Nonsense Mutation Readthrough) Properties->Genetic Oncology Oncology Properties->Oncology AntiInflammatory Anti-inflammatory Properties->AntiInflammatory

Caption: The relationship between the core structure, its properties, and applications.

Role in Nonsense Mutation Readthrough

Patents have been filed for 1,2,4-oxadiazole benzoic acid derivatives for their potential in treating diseases caused by nonsense mutations.[11] These genetic errors introduce a premature stop codon in mRNA, leading to the production of a truncated, non-functional protein. Compounds like 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid are being investigated for their ability to enable the ribosome to "read through" these premature stop codons, thereby restoring the synthesis of the full-length, functional protein. This application represents a cutting-edge therapeutic strategy for a range of genetic disorders.[11]

Safety and Handling

As with any laboratory chemical, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid should be handled with appropriate care.

  • Hazard Classifications : Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity Single Exposure, Respiratory system).

  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage : Store at room temperature in a dry, well-ventilated area.

Conclusion and Future Outlook

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is more than a simple chemical entity; it is a versatile building block rooted in a privileged heterocyclic class. Its robust synthesis, favorable physicochemical properties, and demonstrated relevance in approved therapeutics like Aficamten highlight its significant potential. Future research will likely focus on expanding the library of derivatives based on this core, exploring its application in nonsense mutation readthrough therapies, and further optimizing its ADME profile for novel drug candidates across various disease areas. This guide provides the foundational knowledge for scientists to confidently incorporate this valuable scaffold into their research and development programs.

References

  • 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles . ACS Publications. [Link]

  • Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole . PubMed, National Center for Biotechnology Information. [Link]

  • 3-[5-(2-Fluoro-phenyl)-[1][9][12]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof . Google Patents.

  • Aficamten . PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][2][9]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization . PubMed Central, National Center for Biotechnology Information. [Link]

  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review) . ResearchGate. [Link]

  • Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring . ResearchGate. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles . MDPI. [Link]

  • Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole . PubMed Central, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety . ACS Publications. [Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates . PubMed Central, National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical properties, a detailed synthesis protocol, and its potential applications in drug discovery, drawing upon the established biological activities of the 1,2,4-oxadiazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is a prominent feature in numerous biologically active compounds due to its unique physicochemical properties. It is often considered a bioisostere of ester and amide functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[1] The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole ring have made it a valuable building block in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1][3]

The subject of this guide, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, incorporates this privileged scaffold linked to a benzoic acid moiety. Benzoic acid derivatives themselves are a cornerstone in drug discovery, providing a versatile handle for modulating pharmacokinetic and pharmacodynamic properties.[4] The combination of these two pharmacophoric groups suggests that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid holds considerable promise for further investigation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid are summarized in the table below.

PropertyValue
IUPAC Name 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
CAS Number 902837-22-3[5]
Appearance White to off-white solid (predicted)
Purity Typically >97%[5]

Characterization of this class of compounds typically involves a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by providing information about the electronic environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C=N bonds within the oxadiazole ring.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula.

Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate. The following protocol outlines a plausible and robust synthetic route to the target compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Cyanobenzoic Acid B 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate) A->B NH2OH·HCl, Base D O-Acyl Amidoxime Intermediate B->D Pyridine C Propionyl Chloride C->D E 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid D->E Heat (Cyclization)

Caption: Synthetic workflow for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)

  • To a solution of 3-cyanobenzoic acid in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the amidoxime product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality: The nitrile group of 3-cyanobenzoic acid is nucleophilically attacked by hydroxylamine to form the corresponding amidoxime. The base is required to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

Step 2: Acylation of the Amidoxime Intermediate

  • Suspend the 3-(N'-hydroxycarbamimidoyl)benzoic acid in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Cool the mixture in an ice bath.

  • Add propionyl chloride dropwise to the cooled suspension with stirring.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

Causality: The hydroxyl group of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride to form the O-acyl amidoxime intermediate. Pyridine acts as both a solvent and a base to scavenge the HCl byproduct.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

  • Heat the reaction mixture from Step 2 at reflux for several hours. This promotes the dehydrative cyclization of the O-acyl amidoxime intermediate.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: Heating provides the necessary energy for the intramolecular cyclization, which involves the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.

Potential Therapeutic Applications and Biological Activities

While specific biological data for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is not extensively published, the broad bioactivity of the 1,2,4-oxadiazole class allows for informed predictions of its potential therapeutic applications.

Table of Known Biological Activities of 1,2,4-Oxadiazole Derivatives

Biological ActivityTarget/MechanismReference
Anti-inflammatoryInhibition of p38 MAPK[6]
AnalgesicInhibition of Fatty Acid Amide Hydrolase (FAAH)[7]
AnticancerDisruption of c-Myc–Max dimerization[8]
Genetic Disease TherapyModulation of premature translation termination[9]
AntifungalInhibition of Succinate Dehydrogenase (SDH)[10]
Potential as an Anti-inflammatory Agent

Mitogen-activated protein kinase p38 (p38 MAPK) is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[6] The stilbene scaffold, which can be mimicked by the 1,2,4-oxadiazole ring system, has been explored for the development of p38 MAPK inhibitors.[6] It is plausible that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid could exhibit similar inhibitory activity.

Potential in Oncology

The c-Myc protein is a transcription factor that is often dysregulated in human cancers.[8][11] Small molecules that can inhibit the dimerization of c-Myc with its partner protein Max are of great interest as potential anticancer agents.[8] Certain 1,2,5-oxadiazole derivatives have shown promise in this area, suggesting that the 1,2,4-oxadiazole isomer could also be a valuable scaffold for developing c-Myc inhibitors.[8]

Application in Treating Genetic Disorders

Nonsense mutations in mRNA can lead to premature termination of translation and the production of non-functional proteins, causing a variety of genetic diseases.[9] Certain 1,2,4-oxadiazole benzoic acid derivatives have been patented for their ability to modulate this process, allowing for the production of full-length, functional proteins.[9] This highlights a particularly innovative application for this class of compounds.

Hypothetical Signaling Pathway Involvement

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 TF Transcription Factors p38->TF Inflammation Inflammatory Response TF->Inflammation Inhibitor 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid Inhibitor->p38

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a promising heterocyclic compound that combines the well-regarded 1,2,4-oxadiazole scaffold with a benzoic acid moiety. Its synthesis is achievable through established chemical methodologies. Based on the extensive research into related compounds, it is a strong candidate for investigation as a therapeutic agent, with potential applications in inflammation, oncology, and the treatment of genetic disorders. This guide provides a solid foundation for researchers to embark on further studies to unlock the full therapeutic potential of this and related molecules.

References

  • Karbarz, M. J., Luo, L., Chang, L., Tham, C. S., Palmer, J. A., Wilson, S. J., ... & Webb, M. (2009). Biochemical and biological properties of 4-(3-phenyl-[3][5][7]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329. Available from: [Link]

  • Carbone, A., Ciaffaglione, V., D'agostino, M., De Candia, M., Ferorelli, S., Loiodice, F., ... & Altomare, C. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. Available from: [Link]

  • Patel, H., Sharma, T., & Shaikh, M. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(1), 1-19. Available from: [Link]

  • Bhattacharya, J., & Sarkar, T. (2010). Design, Synthesis and Characterization of Novel 1, 3, 4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2055-2061. Available from: [Link]

  • Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-3. Available from: [Link]

  • Hart, J. R., Garner, A. L., Yu, J., Ito, Y., Sun, M., Ueno, L., ... & Vogt, P. K. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][2][3][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS medicinal chemistry letters, 6(10), 1070-1074. Available from: [Link]

  • Hirawatari, K., Welch, E. M., & Peltz, S. W. (2008). U.S. Patent No. 7,419,991. Washington, DC: U.S. Patent and Trademark Office.
  • Bieganowska-Jarecka, M., & Kłys, A. (2021). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(21), 6667. Available from: [Link]

  • Potapov, A. S., Lapshina, L. V., & Moskvichev, Y. A. (2015). Synthesis of benzoic acids containing a 1, 2, 4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]

  • Wang, Y., Zhang, Y., Li, B., Liu, X., & Zhang, H. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(18), 4065. Available from: [Link]

  • Chemspace. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available from: [Link]

  • Li, Y., Wang, Y., Li, J., Zhang, Y., Li, X., Wang, Y., ... & Liu, Y. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]

Sources

Technical Monograph: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 859155-81-0 ) is a 3,5-disubstituted-1,2,4-oxadiazole derivative.[1][2][3] It functions primarily as a pharmacophore scaffold in medicinal chemistry, specifically in the development of nonsense mutation readthrough agents and GPCR modulators . Structurally, it represents an alkyl-substituted analog of Ataluren , where the 5-aryl group is replaced by a 5-ethyl group to modulate lipophilicity (LogP) and steric profile while maintaining the core hydrogen-bonding capability of the benzoic acid tail.

Chemical Identity Profile
PropertySpecification
CAS Number 859155-81-0
IUPAC Name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
SMILES CCC1=NC(=NO1)C2=CC=CC(=C2)C(=O)O
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for research applications

Structural Logic & Bioisosterism

The 1,2,4-oxadiazole ring in this compound is not merely a linker; it is a bioisostere for amide and ester bonds.[4] It offers significant advantages in drug design:

  • Metabolic Stability: Unlike amides/esters, the oxadiazole ring is resistant to hydrolysis by peptidases and esterases.

  • Pi-Stacking: The aromatic character allows for

    
     interactions with receptor binding pockets.
    
  • Hydrogen Bonding: The nitrogen atoms serve as weak hydrogen bond acceptors.

SAR Context: The Ataluren Connection

In the context of nonsense suppression therapy (treating genetic diseases caused by premature termination codons), the 3-aryl-1,2,4-oxadiazole core is essential.

  • Ataluren: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[5]

  • Ethyl Analog (Subject): 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.[1][3]

Researchers utilize the ethyl analog to probe the hydrophobic pocket of the ribosome. Replacing the bulky fluorophenyl group with a smaller ethyl chain helps determine if the distal aromatic ring is required for binding affinity or if it contributes to off-target toxicity.

SAR_Logiccluster_0Pharmacophore Corecluster_1Variable Region (C5)cluster_2Anchoring Region (C3)Core1,2,4-Oxadiazole Ring(Bioisostere)Ethyl5-Ethyl Group(Reduced Sterics/LogP)Core->EthylTarget AnalogAryl5-Aryl Group(Ataluren Parent)Core->ArylReferenceBenzoic3-Benzoic Acid(H-Bond Donor/Acceptor)Core->BenzoicFixed Anchor

Figure 1: Structure-Activity Relationship (SAR) logic comparing the Ethyl analog to the parent Ataluren scaffold.

Validated Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is regio-dependent. To obtain the 3-benzoate / 5-ethyl isomer, the reaction must proceed via a benzamidoxime intermediate.

Reaction Pathway[5][7][8]
  • Precursor: Methyl 3-cyanobenzoate.

  • Intermediate: Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime).

  • Cyclization: Reaction with Propionic Anhydride or Propionyl Chloride.

  • Hydrolysis: Saponification of the methyl ester to the free acid.

Detailed Methodology

Step 1: Amidoxime Formation

  • Reagents: Methyl 3-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.2 eq), Sodium Bicarbonate (NaHCO₃, 2.2 eq).

  • Solvent: Ethanol/Water (10:1).

  • Protocol: Reflux at 80°C for 6–12 hours. Monitor by TLC (shift to higher polarity).

  • Workup: Evaporate ethanol. Dilute with water. The amidoxime product often precipitates; filter and dry.

Step 2: Cyclization (The Critical Step)

  • Reagents: Amidoxime intermediate (1.0 eq), Propionic Anhydride (1.5 eq) or Propionyl Chloride.

  • Solvent: Toluene (for high-temp cyclization) or Pyridine (if using acid chloride).

  • Protocol:

    • Method A (Anhydride/Toluene):[6] Reflux amidoxime with propionic anhydride in toluene for 12 hours. The high temperature drives the O-acylation followed by dehydration to close the ring.

    • Method B (CDI Coupling): Activate propionic acid with Carbonyldiimidazole (CDI) in DMF, add amidoxime, then heat to 100°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Ester Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq).

  • Solvent: THF/Water (1:1).

  • Protocol: Stir at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the target benzoic acid.

Synthesis_WorkflowStartMethyl 3-cyanobenzoateStep1Amidoxime Formation(NH2OH·HCl, NaHCO3, EtOH)Start->Step1InterIntermediate:BenzamidoximeStep1->InterNucleophilic AdditionStep2Cyclization(Propionic Anhydride, Toluene, Reflux)Inter->Step2O-Acylation & DehydrationEsterEster Precursor:Methyl 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoateStep2->EsterRing ClosureStep3Hydrolysis(LiOH, THF/H2O, then HCl)Ester->Step3FinalTarget:3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic AcidStep3->FinalSaponification

Figure 2: Step-by-step synthetic workflow for the regio-selective production of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.2 ppm: Broad singlet (COOH).

    • δ 8.5–7.6 ppm: Four aromatic protons (Benzoic acid pattern: s, d, d, t). Look for the deshielded proton at C2 (between the acid and oxadiazole).

    • δ 3.0 ppm: Quartet (2H, -CH₂- of ethyl group).

    • δ 1.3 ppm: Triplet (3H, -CH₃ of ethyl group).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 219.22

    • [M-H]⁻: 217.20 (Negative mode is often more sensitive for carboxylic acids).

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at +2°C to +8°C (Desiccated). Carboxylic acids are generally stable, but moisture can affect precise weighing for analytical standards.

References

  • Santa Cruz Biotechnology (SCBT). 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 859155-81-0) Product Data. Retrieved from

  • CP Lab Safety. Chemical Properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from

  • Welch, E. M., et al. (2007).PTC124 targets genetic disorders caused by nonsense mutations. Nature, 447(7140), 87-91. (Foundational text on the 1,2,4-oxadiazole benzoic acid scaffold mechanism).
  • Pace, A., & Buscemi, S. (2015).Fluorine-containing 1,2,4-oxadiazoles. In Fluorine in Heterocyclic Chemistry Volume 2. (Discusses the synthesis of bioisosteric oxadiazoles).

Comprehensive Guide to the Molecular Weight and Physicochemical Profile of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1][2]

Executive Summary

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 859155-81-0 ) is a small molecule pharmacophore characterized by a 1,2,4-oxadiazole core linking a benzoic acid moiety and an ethyl side chain.[1][2][3][4] With a molecular weight of 218.21 g/mol , it falls squarely within the "fragment-like" to "lead-like" chemical space, making it an ideal scaffold for optimization in drug discovery campaigns targeting nonsense mutations or specific G-protein coupled receptors (GPCRs).[1]

This guide dissects the compound's mass properties, synthetic origins, and analytical signatures to support researchers in accurate identification, quantification, and formulation.[1]

Chemical Identity & Molecular Weight Analysis[1][2][4]

Structural Composition

The molecule consists of three distinct pharmacophoric elements:

  • Benzoic Acid Headgroup : Provides solubility and H-bond donor/acceptor capability (pKa ~4.2).[1]

  • 1,2,4-Oxadiazole Linker : A bioisostere for amide or ester bonds, offering metabolic stability and rigid geometry.[1]

  • Ethyl Tail : A lipophilic appendage that modulates steric fit and membrane permeability.[1]

Mass Calculations

Precise mass determination is critical for LC-MS validation.[1] The values below distinguish between the average weight used for stoichiometry and the monoisotopic mass used for high-resolution mass spectrometry (HRMS).

ParameterValueCalculation Basis
Molecular Formula C₁₁H₁₀N₂O₃ -
Average Molecular Weight 218.21 g/mol Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).[1][5]
Monoisotopic Mass 218.0691 Da Based on primary isotopes (

C,

H,

N,

O).[1]
[M+H]⁺ Ion 219.0764 m/z Protonated species observed in positive ESI-MS.[1]
[M-H]⁻ Ion 217.0619 m/z Deprotonated species observed in negative ESI-MS (favored due to carboxylic acid).[1]

Physicochemical Implications (In Silico Profiling)

The molecular weight of 218.21 g/mol places this compound in a favorable zone for oral bioavailability.[1]

Lipinski’s Rule of 5 Compliance[1][6]
  • MW < 500 : Yes (218.21).[1]

  • LogP < 5 : Predicted LogP ≈ 2.3–2.5 (Lipophilic but soluble).[1]

  • H-Bond Donors < 5 : 1 (Carboxylic acid -OH).[1]

  • H-Bond Acceptors < 10 : 4 (N, O in ring + Carboxyl).[1]

Ligand Efficiency (LE)

Given its low MW, this compound often exhibits high Ligand Efficiency.[1]

1

Synthetic Pathways & Impact on Purity

The method of synthesis dictates the impurity profile, which can skew apparent molecular weight measurements in bulk samples.[1]

Primary Synthetic Routes

Two dominant strategies exist.[1][6] The Oxidation Route is preferred industrially to avoid protecting group chemistry on the carboxylic acid.[1]

Route A: The "Tolyl Oxidation" Strategy (Industrial Preference)[1]
  • Precursor : 3-Methylbenzonitrile.

  • Amidoxime Formation : Reaction with hydroxylamine.[1]

  • Cyclization : Condensation with propionic anhydride to form the oxadiazole ring.[1]

  • Oxidation : The methyl group on the benzene ring is oxidized to a carboxylic acid using Co(OAc)₂/O₂ or KMnO₄.[1]

Route B: The "Acid Chloride" Strategy[1][6]
  • Precursor : Isophthalic acid mono-ester.

  • Coupling : Activation of the acid to an acid chloride.[1]

  • Cyclization : Reaction with propionamidoxime.[1]

  • Hydrolysis : Cleavage of the ester to yield the free acid.[1]

Visualization of Synthesis Logic

The following diagram illustrates the decision logic between the two routes, highlighting the critical oxidation step in Route A.

SynthesisRoutesStartTarget: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic AcidRouteARoute A: Tolyl Oxidation(Industrial)Start->RouteARouteBRoute B: Ester Hydrolysis(Lab Scale)Start->RouteBStepA13-Methylbenzonitrile+ HydroxylamineRouteA->StepA1Yields Final ProductStepB1Isophthalic Mono-esterRouteB->StepB1Yields Final ProductStepA2Cyclization w/Propionic AnhydrideStepA1->StepA2Yields Final ProductStepA3Oxidation (KMnO4/Co)StepA2->StepA3Yields Final ProductStepA3->StartYields Final ProductStepB2Cyclization w/PropionamidoximeStepB1->StepB2Yields Final ProductStepB3Ester HydrolysisStepB2->StepB3Yields Final ProductStepB3->StartYields Final Product

Figure 1: Comparison of synthetic routes. Route A is generally preferred to avoid ester protection/deprotection steps.[1]

Analytical Determination & Validation Protocols

Mass Spectrometry (LC-MS) Protocol

Objective : To confirm identity via molecular ion detection and fragmentation analysis.[1]

Instrument Settings (ESI-MS):

  • Ionization : Electrospray Ionization (ESI), Negative Mode (preferred for benzoic acids).[1]

  • Capillary Voltage : 2.5 kV.[1]

  • Cone Voltage : 20–40 V (Adjust to induce/prevent fragmentation).

  • Source Temp : 120°C.

Expected Spectra:

  • Negative Mode (ESI-) : Dominant peak at 217.1 m/z [M-H]⁻.[1]

  • Positive Mode (ESI+) : Peak at 219.1 m/z [M+H]⁺.[1] Adducts with Na⁺ (241.1 m/z) are common if buffers are used.[1]

Fragmentation Pattern (MS/MS):

  • Decarboxylation : Loss of CO₂ (44 Da) → m/z 175 (in ESI+).[1]

  • Ethyl Cleavage : Loss of C₂H₄ or C₂H₅ fragment.[1]

  • Ring Cleavage : Retro-cycloaddition of the oxadiazole ring (characteristic of 1,2,4-oxadiazoles).[1]

HPLC Purity Assessment

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm). Mobile Phase :

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1] Gradient : 5% B to 95% B over 10 minutes. Detection : UV at 254 nm (Benzoic acid absorption) and 210 nm.[1]

Biological Context & Applications

This molecule is structurally related to Ataluren (PTC124) , a drug designed to induce readthrough of premature stop codons (nonsense mutations).[1]

  • Mechanism : The 1,2,4-oxadiazole core acts as a ribosome modulator.[1] The benzoic acid moiety anchors the molecule in the ribosomal decoding center.[1]

  • Bioisosterism : The ethyl group in this specific analog replaces the fluorophenyl group found in Ataluren, likely altering lipophilicity and metabolic clearance rates while maintaining the core pharmacophore.[1]

References

  • CalPacLab . 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid Product Specifications. Retrieved from

  • Santa Cruz Biotechnology . 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 859155-81-0).[1][2][3][4] Retrieved from

  • Krasouskaya, G. G., et al. (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin, 64(1), 142–145.[1][7]

  • Welch, E. M., et al. (2007).[1] "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 447(7140), 87-91.[1] (Contextual reference for 1,2,4-oxadiazole mechanism).

The Medicinal Chemist’s Guide to 1,2,4-Oxadiazoles: Synthesis, Bioisosterism, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-oxadiazole ring system is a cornerstone of modern medicinal chemistry, serving as a robust bioisostere for esters and amides. Its unique electronic distribution improves metabolic stability while retaining the hydrogen-bonding capability required for receptor affinity. This guide provides a technical deep-dive into the rationale, synthesis, and optimization of 1,2,4-oxadiazole derivatives, moving beyond basic textbook definitions to application-ready science for drug discovery professionals.

The Bioisosteric Rationale: Why 1,2,4-Oxadiazoles?

In lead optimization, the transition from a labile ester or a rapidly metabolized amide to a heteroaromatic ring is a critical strategy to improve pharmacokinetic (PK) profiles. The 1,2,4-oxadiazole ring offers a specific geometry that mimics the


 hybridization of carbonyl groups but provides significantly higher hydrolytic stability.
Structural and Electronic Properties

The 1,2,4-oxadiazole ring is planar and electron-deficient. This deficiency makes the ring less susceptible to oxidative metabolism compared to more electron-rich heterocycles like furans.

  • H-Bonding: The Nitrogen at position 4 (N4) acts as a weak hydrogen bond acceptor, mimicking the carbonyl oxygen of an ester.

  • Lipophilicity: Introduction of the ring typically lowers tPSA (Topological Polar Surface Area) compared to open-chain counterparts, potentially improving membrane permeability, though it often increases LogP.

Metabolic Stability

Esters are notoriously susceptible to plasma esterases. Replacing an ester linkage with a 1,2,4-oxadiazole eliminates the primary site of hydrolysis. This is crucial for oral bioavailability.

Table 1: Comparative Physicochemical Properties

PropertyEster Linkage (-CO-O-)Amide Linkage (-CO-NH-)1,2,4-Oxadiazole
Hydrolytic Stability Low (Esterases)Moderate (Peptidases)High
H-Bond Acceptor Strong (C=O)Strong (C=O)Moderate (N4)
Conformational Flexibility High (Rotatable)ModerateRigid (Planar)
Metabolic Liability HighModerateLow

Synthetic Architecture: The Amidoxime Route

While 1,3-dipolar cycloaddition is academically interesting, the industrial standard for generating 1,2,4-oxadiazoles is the condensation of amidoximes with carboxylic acid derivatives . This route allows for the independent modification of the R3 and R5 positions, facilitating rapid Structure-Activity Relationship (SAR) exploration.

The Mechanism

The synthesis proceeds in two stages:

  • O-Acylation: The amidoxime attacks the activated carboxylic acid to form an O-acyl amidoxime intermediate.

  • Cyclodehydration: Heating promotes ring closure, eliminating water to form the 1,2,4-oxadiazole.

Visualization of the Synthetic Pathway

OxadiazoleSynthesis Nitrile Nitrile (R-CN) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime + NH2OH (Hydroxylamine) OAcyl O-Acyl Amidoxime (Linear Intermediate) Amidoxime->OAcyl Coupling Acid Carboxylic Acid (R'-COOH) ActivatedAcid Activated Acid (via T3P/CDI) Acid->ActivatedAcid Activation ActivatedAcid->OAcyl Product 1,2,4-Oxadiazole Derivative OAcyl->Product Cyclodehydration (Heat/Microwave)

Figure 1: The canonical synthetic pathway from nitriles to 1,2,4-oxadiazoles via the amidoxime route.

Experimental Protocols

To ensure reproducibility and high yields, we utilize Propylphosphonic Anhydride (T3P) . T3P is superior to standard EDC/HOBt couplings for this transformation because it drives the cyclodehydration step efficiently in a one-pot procedure and produces water-soluble byproducts, simplifying purification.

Protocol A: T3P-Mediated One-Pot Synthesis

This protocol is optimized for library generation (20-100mg scale).

Reagents:

  • Arylamidoxime (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dioxane.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) and the Arylamidoxime (1.0 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add TEA (3.0 equiv) and stir at room temperature for 5 minutes.

  • Activation & Coupling: Dropwise add T3P solution (2.0 equiv). Note: The reaction may exotherm slightly.

  • Cyclization:

    • Method A (Thermal): Heat the reaction mixture to reflux (approx. 75-80°C) for 4–12 hours. Monitor by LCMS for the disappearance of the O-acyl intermediate (often M+18 mass of product).

    • Method B (Microwave): Seal the vial and heat to 100°C for 20–40 minutes. This is preferred for stubborn substrates.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Wash the organic layer with water (2x), saturated NaHCO3 (2x), and brine (1x).

    • Why? T3P byproducts are water-soluble. If the organic layer retains color or impurities, the wash was insufficient.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the LCMS shows the linear O-acyl amidoxime intermediate persists, add more T3P (1 equiv) and increase temperature. Incomplete cyclization is the most common failure mode.

Strategic Optimization & SAR Logic

When designing 1,2,4-oxadiazoles, the choice of substituents at R3 and R5 dictates the physicochemical profile.

  • R3 Position: Derived from the nitrile/amidoxime. Often tolerates aryl and heteroaryl groups well.

  • R5 Position: Derived from the carboxylic acid. This is the "metabolic soft spot" if alkyl groups are used.

Decision Matrix for Lead Optimization

SAR_Logic Issue Lead Compound Issue Solubility Low Solubility Issue->Solubility Metabolism High Clearance (Metabolic Instability) Issue->Metabolism Potency Low Potency Issue->Potency Sol_Sol Introduce sp3 carbons or polar heterocycles at R5 Solubility->Sol_Sol Met_Sol Block oxidative sites (Fluorination of Aryl rings) Metabolism->Met_Sol Pot_Sol Check binding pocket: Switch 1,2,4 to 1,3,4 isomer (Alters vector) Potency->Pot_Sol

Figure 2: Strategic decision tree for optimizing oxadiazole leads based on common attrition factors.

Case Study: S1P1 Receptor Agonists

The utility of 1,2,4-oxadiazoles is best exemplified in the development of Sphingosine-1-phosphate (S1P1) receptor agonists for autoimmune diseases (e.g., Multiple Sclerosis).

  • Challenge: The endogenous ligand (S1P) has a polar head group (phosphate) unsuitable for oral drugs.

  • Solution: Researchers replaced the labile functionality with a 1,2,4-oxadiazole core linked to a lipophilic tail.

  • Outcome: Compounds like Ozanimod (though structurally distinct, it utilizes similar heterocyclic bioisosteric principles) and various clinical candidates utilize oxadiazole cores to maintain rigid alignment within the hydrophobic pocket of the GPCR while presenting a polar face to specific residues (e.g., Glu121).

Reference Data for S1P1 Analogs:

  • Core: 3,5-disubstituted-1,2,4-oxadiazole.

  • Key Interaction: The oxadiazole nitrogen interacts with the receptor, mimicking the carboxylic acid of older generation agonists but with better permeability.

References

  • Pace, A., & Buscemi, S. (2016). Fluorine-containing 1,2,4-oxadiazoles: Synthesis and biological applications. This review highlights the synthesis and stability benefits.

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. This is the primary source for the T3P protocol described above.

  • Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review of oxadiazoles as bioisosteres.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Foundational text on why heterocycles replace esters.

Technical Guide: Biological Potential & Experimental Applications of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1][2]

Executive Summary & Compound Profile

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a specialized heterocyclic small molecule belonging to the 1,2,4-oxadiazole benzoic acid class.[1][2] It is structurally homologous to Ataluren (PTC124) , a clinically investigated drug for the treatment of genetic disorders caused by nonsense mutations (e.g., Duchenne Muscular Dystrophy, Cystic Fibrosis).

This guide analyzes the compound's potential as a bioisosteric probe for ribosomal readthrough activity and its utility as a structural motif in cardiac myosin inhibition (sharing the 5-ethyl-1,2,4-oxadiazole pharmacophore with Aficamten ).[1]

Physicochemical Profile
PropertyValue / Description
CAS Number 859155-81-0
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold 3,5-disubstituted-1,2,4-oxadiazole
Key Functional Groups Carboxylic acid (solubility/binding), Ethyl group (steric bulk), Oxadiazole (bioisostere)
Predicted LogP ~2.1 (Moderate lipophilicity)
Primary Utility Nonsense suppression SAR probe; Synthetic intermediate

Mechanism of Action & Biological Targets

Primary Target: Ribosomal Readthrough (Nonsense Suppression)

The 1,2,4-oxadiazole benzoic acid scaffold is the "magic bullet" pharmacophore for inducing the readthrough of premature termination codons (PTCs).

  • Mechanism: The molecule binds to the ribosomal A-site or interacts with the release factor complex (eRF1/eRF3) during translation. It lowers the fidelity of the ribosome specifically at the premature stop codon, allowing a near-cognate tRNA to insert an amino acid and continue translation of the full-length protein.

  • SAR Insight (Ethyl vs. Aryl): Ataluren possesses a 2-fluorophenyl group at the 5-position.[1] Replacing this with an ethyl group (as in this compound) significantly alters the steric and electronic profile.[1]

    • Hypothesis: The ethyl analog serves as a negative control or low-affinity probe to determine the necessity of pi-stacking interactions provided by the aryl group in Ataluren.[1] If the ethyl analog retains activity, it suggests the oxadiazole-benzoic acid core is the sole driver of efficacy.

Secondary Context: Myosin Modulation

The 5-ethyl-1,2,4-oxadiazole moiety is a critical structural element in Aficamten (CK-274) , a cardiac myosin inhibitor.[1] While the benzoic acid derivative itself is not a myosin inhibitor, it represents a key metabolic fragment or synthetic precursor . Researchers studying the metabolism of Aficamten may use this compound to identify degradation pathways or off-target effects related to the "tail" of the drug.

Pathway Visualization

The following diagram illustrates the structural divergence and mechanistic pathways.

Figure 1: Structural relationships and biological pathways linking the Ethyl-Oxadiazole analog to known therapeutics.[1]

Experimental Protocols

To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating with built-in controls.[1]

Protocol A: In Vitro Nonsense Suppression Assay (Luciferase)

Objective: Quantify the ability of the compound to induce readthrough of a premature stop codon (UGA, UAG, or UAA).

Materials:

  • HEK293 cells stably transfected with a Luciferase reporter containing a premature stop codon (e.g., Luc-190-UGA).[1]

  • Positive Control: Ataluren (10 µM) or G418 (Aminoglycoside).[1]

  • Test Compound: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (dissolved in DMSO).[1]

Workflow:

  • Seeding: Plate HEK293 reporter cells (5,000 cells/well) in white 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the Test Compound (0.1 µM to 100 µM) in culture medium (max DMSO 0.5%).

    • Add to cells.[1] Include Vehicle Control (DMSO only) and Positive Control (Ataluren 10 µM).[1]

  • Incubation: Incubate for 24 hours.

  • Readout: Add Luciferase substrate (e.g., Bright-Glo™).[1] Measure luminescence.

  • Normalization: Normalize signal to cell viability (measured via parallel MTT or CellTiter-Glo assay) to rule out toxicity artifacts.

Validation Criteria:

  • The signal must be >2-fold above Vehicle Control to be considered active.

  • Dose-response curve should be sigmoidal.[1] If the curve is flat but toxicity increases, the compound is inactive.

Protocol B: Solubility and Stability Profiling

Since the carboxylic acid group can affect permeability, this protocol ensures the compound is available in solution.

Workflow:

  • Solubility: Prepare a 10 mM stock in DMSO. Dilute into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).

  • Incubation: Shake at 37°C for 4 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm).

  • Stability: Incubate in human/rat plasma for 0, 1, and 4 hours. Extract with acetonitrile and analyze via LC-MS/MS looking for hydrolysis of the oxadiazole ring (ring opening).[1]

Synthesis & Purification Strategy

If commercial stock is unavailable or high purity (>99%) is required for biological assays, the following synthetic route is standard for this scaffold.

Reaction Scheme (Amidoxime Route)
  • Starting Material: 3-Cyanobenzoic acid (or its methyl ester).[1]

  • Amidoxime Formation: React nitrile with Hydroxylamine hydrochloride (

    
    ) and base (
    
    
    ) in ethanol/water to form the amidoxime intermediate.[1]
  • Cyclization: React the amidoxime with Propionic Anhydride (source of the ethyl group) or Propionyl Chloride in pyridine/toluene at reflux.[1]

  • Hydrolysis (if ester used): Saponify with LiOH in THF/Water to yield the free acid.[1]

SynthesisStart3-CyanobenzoicAcid EsterAmidoximeAmidoximeIntermediateStart->AmidoximeNH2OH·HClBase, EtOHCyclizedOxadiazoleEsterAmidoxime->CyclizedPropionic AnhydrideRefluxFinal3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic AcidCyclized->FinalLiOH, THF/H2O(Hydrolysis)

Figure 2: Synthetic pathway via amidoxime intermediate.[1]

Comparative Data Summary (Projected)

Based on structural homology with Ataluren (Aryl-Oxadiazole) and general oxadiazole SAR data:

FeatureAtaluren (Aryl)Ethyl Analog (Target)Implication
Steric Bulk (C5) High (Phenyl ring)Low (Ethyl chain)Ethyl may reduce ribosomal binding affinity if pi-stacking is required.[1]
Flexibility RigidSemi-flexible (Ethyl rotation)Ethyl group allows more conformational freedom.[1]
Solubility Low (Lipophilic)ModerateEthyl analog likely has better aqueous solubility.[1]
Toxicity Risk LowLowOxadiazoles are generally metabolically stable.[1]

References

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91. Link[1]

  • Peltz, S. W., et al. (2005). "1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression." U.S. Patent 6,992,096.[1][3] Link

  • Malik, F. I., et al. (2020). "Cardiac Myosin Activation with Omecamtiv Mecarbil... and Inhibition with Aficamten." Journal of Medicinal Chemistry (Contextual reference for 5-ethyl-1,2,4-oxadiazole motif).
  • Lentini, L., et al. (2014). "Identification of new non-aminoglycoside readthrough compounds." Molecular Therapy - Nucleic Acids, 3, e192. Link

  • PubChem Compound Summary. "3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid" (CID 44346895).[1] Link[1]

An In-depth Technical Guide to the Safe Handling and Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on this Guidance

This document provides a comprehensive technical guide on the safety and handling of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. It is important to note that specific, peer-reviewed safety and toxicological data for this exact compound are limited. Therefore, this guide has been synthesized by drawing upon established safety protocols for its core chemical moieties—benzoic acid and the 1,2,4-oxadiazole ring system—as well as data from structurally analogous compounds. The recommendations herein are grounded in established principles of chemical safety and are intended to empower researchers to conduct their work with a high degree of caution and preparedness.

Compound Profile and Physicochemical Properties

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a heterocyclic carboxylic acid. The presence of the 1,2,4-oxadiazole ring, a common pharmacophore in medicinal chemistry, suggests its potential utility in drug discovery programs.[1] The benzoic acid moiety imparts acidic properties and provides a handle for further chemical modifications.

Table 1: Physicochemical Properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and Related Compounds

Property3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid3-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Analog)3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid, Methyl Ester (Analog)
Molecular Formula C₁₁H₁₀N₂O₃[2]C₁₅H₁₀N₂O₃C₁₆H₁₁FN₂O₃
Molecular Weight 218.21 g/mol [2]266.25 g/mol 298.27 g/mol
Appearance Solid (predicted)[2]Not specifiedWhite to off-white Solid[3]
Melting Point Data not availableNot specifiedNot specified
Boiling Point Data not available503.3±52.0 °C (Predicted)[4]457.2±55.0 °C (Predicted)[3]
pKa Data not available3.60±0.10 (Predicted)[4]-3.63±0.50 (Predicted)[3]
Solubility Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is expected to be low.Data not availableData not available

Hazard Identification and Safety Precautions

Given the absence of a specific Material Safety Data Sheet (MSDS), a conservative approach to hazard assessment is warranted. The hazard profile is extrapolated from the known risks associated with benzoic acid and the potential reactivity of the 1,2,4-oxadiazole ring.

GHS Hazard Classification (Predicted)

Based on the known hazards of benzoic acid and related structures, the following GHS classifications should be considered:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Personal Protective Equipment (PPE)

A stringent PPE protocol is essential to minimize exposure and ensure personnel safety.

  • Eye and Face Protection : Chemical safety goggles that meet EN166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.

  • Body Protection : A flame-retardant laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter is necessary.

Safe Handling and Storage
  • Handling : Avoid the generation of dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Emergency Procedures

Proactive planning for potential emergencies is a cornerstone of laboratory safety.

  • In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material into a sealed, labeled container for proper disposal.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • All contaminated materials and cleaning supplies must be disposed of as hazardous waste.

Experimental Protocol: One-Pot Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The following protocol is adapted from a general one-pot synthesis method for (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids.[5] This procedure involves the heterocyclization of a toluic acid amidoxime with an anhydride, followed by in-situ oxidation.

Materials and Reagents
  • 3-Cyanobenzoic acid

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Propionic anhydride

  • Glacial acetic acid

  • Cobalt (II) acetate tetrahydrate

  • Sodium bromide

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure

Step 1: Synthesis of 3-Carboxybenzamidoxime

  • In a round-bottom flask, dissolve 3-cyanobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (1.5 equivalents) in water.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and adjust the pH to ~5-6 with a suitable acid (e.g., 1M HCl).

  • The resulting precipitate, 3-carboxybenzamidoxime, is filtered, washed with cold water, and dried under vacuum.

Step 2: One-Pot Cyclization and Oxidation

  • In a clean, dry round-bottom flask, dissolve 3-carboxybenzamidoxime (1 equivalent) in propionic anhydride (1.2 equivalents).

  • Heat the reaction mixture to boiling (approximately 120°C) and maintain this temperature for 4 hours.

  • Cool the reaction mixture and dilute it with glacial acetic acid.

  • Add cobalt (II) acetate tetrahydrate (catalytic amount, e.g., 0.05 equivalents) and sodium bromide (catalytic amount, e.g., 0.05 equivalents).

  • Heat the mixture to 95°C and bubble air through the solution with vigorous stirring. Monitor the reaction progress by TLC.

  • Once the oxidation is complete, remove the acetic acid under reduced pressure.

  • Cool the residue to room temperature to allow the product, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, to precipitate.

  • Filter the solid product, wash with a minimal amount of cold solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices
  • One-Pot Approach : This strategy is employed to improve efficiency and reduce waste by eliminating the need to isolate and purify the intermediate 3-(5-ethyl-1,2,4-oxadiazol-3-yl)toluene.

  • Propionic Anhydride : Serves as both a reactant and a solvent in the initial cyclization step.

  • Cobalt Acetate and Sodium Bromide : This catalytic system is a well-established combination for the aerobic oxidation of alkylarenes to carboxylic acids.

  • Air as Oxidant : Utilizing air as the oxidant is a green chemistry approach, avoiding the use of stoichiometric, and often hazardous, oxidizing agents.

Waste Disposal

All chemical waste, including unused product, reaction byproducts, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Waste should be collected in clearly labeled, sealed containers. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visualizations

Logical Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Dispense with Care handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon emergency_spill Spill Response Protocol handle_dissolve->emergency_spill emergency_exposure First Aid for Exposure handle_dissolve->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Logical workflow for the safe handling of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Experimental Workflow for One-Pot Synthesis

G start Start: 3-Carboxybenzamidoxime & Propionic Anhydride cyclization Cyclization (Heat to 120°C, 4h) start->cyclization oxidation Oxidation (Add Acetic Acid, Co(OAc)₂, NaBr; Heat to 95°C with Air) cyclization->oxidation workup Workup (Remove Acetic Acid, Cool) oxidation->workup isolation Isolation (Filter Precipitate) workup->isolation purification Purification (Recrystallization) isolation->purification end End Product: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid purification->end

Caption: Experimental workflow for the one-pot synthesis of the target compound.

References

  • Krasouskaya, G. G., et al. "One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids." Russian Chemical Bulletin 64.1 (2015): 142-145. [Link]

  • PubChemLite. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. [Link]

  • Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[2][3][5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.

  • Journal of Chemistry. Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. [Link]

  • National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of some substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles from 2-(2,3-dimethylphenyl amino) benzoic acid. [Link]

  • Technical Disclosure Commons. Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide. [Link]

Sources

Structural Analogs of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Optimization and Biological Evaluation

Executive Summary

This technical guide provides an in-depth analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and its structural analogs. While the 5-(2-fluorophenyl) analog—known as Ataluren (PTC124) —is a clinically approved agent for nonsense mutation suppression, the 5-Ethyl analog represents a critical "probe compound" in medicinal chemistry. It serves two primary functions: (1) defining the lipophilic boundaries of the ribosome-binding pharmacophore in readthrough therapeutics, and (2) acting as a versatile scaffold for developing S1P1 agonists and antimicrobial agents where lower molecular weight and aliphatic substitution are advantageous.

This guide details the synthetic pathways, Structure-Activity Relationship (SAR) logic, and biological evaluation protocols required to utilize this scaffold effectively in drug discovery.

Part 1: The Pharmacophore & SAR Landscape

The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability and hydrogen-bonding potential. In the context of 3-substituted benzoic acids, the nature of the substituent at the 5-position of the oxadiazole ring dictates the biological target profile.

The "Ethyl" vs. "Aryl" Divergence

The 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid molecule (Compound A ) differs from Ataluren (Compound B ) only by the substitution at the 5-position. This modification drastically alters the physicochemical profile:

Feature5-Ethyl Analog (Probe)5-(2-Fluorophenyl) Analog (Ataluren)
Steric Bulk Low (Aliphatic)High (Aromatic)
Lipophilicity (cLogP) ~2.1~3.8
π-Stacking Potential NoneHigh (Critical for Ribosomal Binding)
Primary Utility Scaffold Optimization / S1P1 AgonismNonsense Mutation Suppression
Solubility Moderate to HighLow (<1 µg/mL)

Mechanistic Insight: In nonsense suppression, the distal aromatic ring of Ataluren is hypothesized to engage in π-stacking interactions within the decoding center of the ribosome. The 5-Ethyl analog, lacking this ring, typically shows reduced potency in readthrough assays, making it an essential negative control or lead for alternative targets (e.g., anti-inflammatory pathways) where the large hydrophobic pocket is absent.

Part 2: Synthetic Methodology

To synthesize 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a "Dehydration-Cyclization" strategy is employed. This protocol is self-validating: the formation of the oxadiazole ring is distinct by TLC and NMR (loss of amidoxime protons).

Protocol: Synthesis via O-Acyl Amidoxime Intermediate

Reagents:

  • 3-Cyanobenzoic acid (or methyl ester)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Propionic anhydride (Source of Ethyl group)

  • Triethylamine (

    
    )
    
  • Toluene or DMF

Step-by-Step Workflow:

  • Amidoxime Formation:

    • Dissolve 3-cyanobenzoic acid methyl ester (1.0 eq) in ethanol.

    • Add

      
       (2.0 eq) and 
      
      
      
      (2.2 eq).
    • Reflux for 6 hours. Monitor disappearance of nitrile peak (

      
      ) by IR.
      
    • Concentrate to yield the Amidoxime intermediate.

  • O-Acylation:

    • Dissolve the Amidoxime in Toluene.

    • Add Propionic Anhydride (1.1 eq) to introduce the Ethyl chain.

    • Stir at RT for 1 hour. This forms the O-propionyl amidoxime (unstable intermediate).

  • Cyclization (The Critical Step):

    • Heat the reaction mixture to reflux (

      
      ) for 4–6 hours.
      
    • Mechanism: Thermal dehydration closes the ring to form the 1,2,4-oxadiazole.

    • Validation: Check LC-MS for

      
       corresponding to the cyclized product (Mass = Amidoxime + Propionyl - 
      
      
      
      ).
  • Hydrolysis (If Ester Used):

    • Treat the ester with LiOH in THF/Water (1:1).

    • Acidify with 1M HCl to precipitate the final 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid .

Visualization: Synthetic Pathway[1]

Synthesis_Pathway Start 3-Cyanobenzoic Acid (Starting Material) Amidoxime Amidoxime Intermediate Start->Amidoxime NH2OH·HCl, Et3N (Nucleophilic Addition) Acyl O-Propionyl Amidoxime Amidoxime->Acyl Propionic Anhydride (O-Acylation) Product 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) Benzoic Acid Acyl->Product Reflux (Toluene) (Dehydration/Cyclization)

Figure 1: Step-wise synthesis of the 5-Ethyl analog via the amidoxime route.

Part 3: Biological Evaluation Protocols

To validate the activity of the 5-Ethyl analog relative to Ataluren, two distinct assays are recommended.

Assay A: Nonsense Mutation Readthrough (Luciferase Reporter)

Purpose: To quantify the ability of the analog to restore translation of a premature termination codon (PTC).

  • Cell Line: HEK293 stably transfected with a Luciferase gene containing a UGA premature stop codon.[2]

  • Treatment:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • Treat with 5-Ethyl Analog (0.1, 1, 10, 50 µM) vs. Ataluren (Positive Control).

    • Incubate for 24 hours.

  • Readout:

    • Lyse cells and add Luciferin substrate.

    • Measure luminescence.[2]

    • Expectation: The 5-Ethyl analog should show significantly lower luminescence than Ataluren, confirming the necessity of the aryl group for this specific target.

Assay B: Antimicrobial Susceptibility (MIC Determination)

Purpose: 1,2,4-oxadiazoles with alkyl chains often exhibit antimicrobial properties distinct from the readthrough mechanism.

  • Strains: S. aureus (MRSA) and E. coli.

  • Protocol: CLSI Broth Microdilution.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC).

    • Hypothesis: The 5-Ethyl analog may show improved permeability in Gram-negative strains compared to the highly lipophilic Ataluren.

Part 4: Comparative Data & SAR Logic

The following table summarizes the expected SAR trends when modifying the 5-position of the scaffold.

Substituent (R)Structure TypeTarget Affinity (Readthrough)Target Affinity (S1P1/Anti-bacterial)Solubility
-Ethyl AliphaticLowModerate/High High
-Isopropyl Branched AliphaticLowModerateHigh
-Phenyl AromaticModerateLowLow
-2-F-Phenyl Halogenated AromaticHigh (Ataluren) LowVery Low
Visualization: SAR Decision Tree

SAR_Logic Core Scaffold: 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic Acid R_Group Select R-Group at Position 5 Core->R_Group Path_Alkyl R = Ethyl / Alkyl R_Group->Path_Alkyl Reduce Sterics Path_Aryl R = Aryl / Heteroaryl R_Group->Path_Aryl Increase π-Stacking Outcome_Alkyl Outcome: - Lower Lipophilicity - Reduced Ribosomal Binding - Potential S1P1 Agonist Path_Alkyl->Outcome_Alkyl Outcome_Aryl Outcome: - High Lipophilicity - High Ribosomal Readthrough - (e.g., Ataluren) Path_Aryl->Outcome_Aryl

Figure 2: SAR decision tree for optimizing the 1,2,4-oxadiazole scaffold based on target indication.

References
  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[2][3][4] Nature, 447(7140), 87–91. Link

  • Krasouskaya, G. G., et al. (2015).[1] "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring." Russian Chemical Bulletin, 64, 142–145.[1] Link

  • Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348. Link

  • PTC Therapeutics. (2004). "1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression." US Patent 6,992,096. Link

  • Ondi, L., et al. (2011). "Heterocycles as Bioisosteres for the Carboxylic Acid Group." Current Drug Discovery Technologies, 8(3). Link

Sources

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Solubility Determination of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Abstract

This technical guide provides an in-depth physicochemical analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 1065136-12-8 / 902837-22-3 derivatives). As a structural analog to the nonsense mutation read-through agent Ataluren , this scaffold exhibits significant pH-dependent solubility driven by the benzoic acid moiety and the lipophilic 1,2,4-oxadiazole core. This document outlines theoretical properties, predicted solubility data, and a validated experimental framework for solubility determination, designed to support formulation and assay development.[1]

Part 1: Chemical Architecture & Physicochemical Baseline[1]

To accurately predict solubility behavior, one must understand the molecule's ionization profile and lipophilicity.[1] The compound consists of a central 1,2,4-oxadiazole ring substituted with an ethyl group and a benzoic acid moiety.[1][2]

Structural Analysis
  • Acidic Domain: The carboxylic acid on the phenyl ring serves as the primary ionization center.[1]

  • Lipophilic Domain: The 5-ethyl-1,2,4-oxadiazole system is planar and lipophilic, contributing to poor aqueous solubility in the unionized state.

  • Bioisosterism: The 1,2,4-oxadiazole ring often acts as a bioisostere for esters or amides but with improved metabolic stability.[1]

Computed Physicochemical Properties

Table 1: Theoretical and Predicted Properties

PropertyValue (Predicted)Significance
Molecular Formula C₁₁H₁₀N₂O₃Stoichiometry
Molecular Weight 218.21 g/mol Small molecule (Lipinski compliant)
cLogP 2.4 – 2.8Moderate lipophilicity; suggests good permeability but limited aqueous solubility.
pKa (Acid) 3.6 – 4.1Ionizes in neutral pH; solubility will increase drastically > pH 5.[1]5.
pKa (Base) ~ -1.5 (Oxadiazole N)Negligible protonation in physiological range.
PSA (Polar Surface Area) ~75 ŲGood membrane permeability prediction.[1]
Melting Point > 160°C (Solid)High crystal lattice energy contributes to low intrinsic solubility.[1]

Part 2: Solubility Profile (Data & Behavior)

Direct experimental values for this specific ethyl derivative are often proprietary. However, based on the Ataluren scaffold (a close phenyl-substituted analog) and standard oxadiazole chemistry, the following solubility profile is established.

Aqueous Solubility (pH Dependent)

The solubility of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is governed by the Henderson-Hasselbalch equation.

  • pH 1.2 (SGF): Insoluble (< 10 µg/mL). The molecule exists as a neutral free acid.[1] The high lattice energy and lipophilic ethyl-oxadiazole tail prevent dissolution.

  • pH 7.4 (PBS): Moderate to High (> 1 mg/mL). At physiological pH, the carboxylic acid is deprotonated (COO⁻), forming a soluble anion.[1]

  • Intrinsic Solubility (S₀): Estimated at 10–50 µM (approx. 2–10 µg/mL).[1]

Organic Solvent Solubility
  • DMSO: High (> 50 mg/mL). Preferred solvent for stock solutions.[1]

  • Ethanol: Moderate (> 10 mg/mL). Often used in recrystallization protocols.[1]

  • Octanol: Moderate. Partitioning favors the organic layer at acidic pH.[1]

Solubilization Strategy Table

Table 2: Formulation Recommendations

Solvent SystemSolubility PotentialApplication
Water (pH < 4) PoorNot recommended for stock.
Water (pH > 7.5) GoodUse Tris or Phosphate buffer (50mM) or 1 eq.[1] NaOH/KOH.[1]
DMSO ExcellentPrimary stock (e.g., 100 mM).[1]
PEG400 / Water (30:70) ModerateIV/IP formulation vehicle.[1]
0.5% Methylcellulose SuspensionOral gavage (suspension formulation).[1]

Part 3: Experimental Methodology (The "How-To")

This section provides a self-validating protocol for determining the thermodynamic solubility of the compound.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105

Materials:

  • Compound (Solid powder)[1]

  • Buffer Systems: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4)[1]

  • Syringe Filters (0.45 µm PTFE - avoid Nylon due to potential binding)

  • HPLC-UV/Vis

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins to pellet undissolved solid.

  • Filtration: Filter the supernatant through a pre-saturated 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (Detection @ ~254 nm).

    • Calibration: Construct a standard curve using DMSO stock solutions diluted into the mobile phase.

Protocol: Kinetic Solubility (High Throughput)

For rapid screening of DMSO stocks.[1]

  • Spike: Dispense 10 µL of 10 mM DMSO stock into 990 µL of PBS (pH 7.4). Final conc: 100 µM.[1]

  • Incubate: Shake for 2 hours at room temperature.

  • Read: Measure turbidity via UV absorbance at 620 nm (non-absorbing region).

    • Result: If Abs > 0.005, precipitation has occurred (Solubility < 100 µM).[1]

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for handling this compound in biological assays, ensuring the compound remains in solution to prevent false negatives.

SolubilityWorkflow Start Start: Solid Compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid MakeStock Prepare Stock Solution Solvent: 100% DMSO Conc: 10-100 mM Start->MakeStock SelectAssay Select Downstream Assay MakeStock->SelectAssay CellBased Cell-Based Assay (Media pH 7.4) SelectAssay->CellBased In Vitro Enzymatic Enzymatic/Biochemical (Variable pH) SelectAssay->Enzymatic Biochem DirectDilution Direct Dilution into Media (Keep DMSO < 0.5%) CellBased->DirectDilution Standard Media CheckpH Check Buffer pH Enzymatic->CheckpH HighpH pH > 6.0 (Ionized Form) CheckpH->HighpH Basic/Neutral LowpH pH < 5.0 (Unionized Form) CheckpH->LowpH Acidic HighpH->DirectDilution RiskPrecip HIGH RISK: Precipitation Compound crashes out LowpH->RiskPrecip Mitigation Mitigation Strategy: 1. Pre-dilute in intermediate buffer 2. Add surfactant (0.01% Tween-20) RiskPrecip->Mitigation

Caption: Solubility Decision Tree. Critical path analysis for preventing precipitation artifacts during assay preparation.

References

  • General Synthesis & Properties: Baykov, S. V., et al. "Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring."[1] Russian Chemical Bulletin 64 (2015): 142–145.[1] Link

  • Structural Analog (Ataluren) Data: Welch, E. M., et al. "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature 447 (2007): 87–91.[1] Link[1]

  • Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews 23 (1997): 3-25. Link[1]

  • Oxadiazole Scaffold Chemistry: Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles."[1] Current Organic Chemistry 20 (2016): 1566-1583.

  • OECD Guidelines: OECD Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals, Section 1.[1]Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Oxadiazole Derivative

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a small molecule belonging to the oxadiazole class of heterocyclic compounds. While direct biological data for this specific molecule is emerging, its structural features, particularly the presence of a carboxylic acid group, suggest a compelling hypothesis: it may function as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).

GPR109A is a receptor of significant therapeutic interest. It is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate, as well as the B-vitamin niacin.[1][2] Activation of GPR109A is linked to a range of beneficial physiological effects, including potent anti-inflammatory responses and the induction of apoptosis in certain cancer cells.[3][4] The anti-inflammatory effects are primarily mediated through a Gαi-coupled pathway, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent suppression of the pro-inflammatory NF-κB signaling pathway.[4]

This document provides a comprehensive guide for researchers to investigate the potential of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a GPR109A agonist in cell culture. We will detail the necessary protocols to assess its impact on key signaling events and cellular phenotypes, empowering you to explore its therapeutic promise.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Protocol for Preparation of Stock Solution

The following protocol outlines the preparation of a 10 mM stock solution of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in Dimethyl Sulfoxide (DMSO).

Materials:

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.

  • Weighing: In a chemical fume hood, carefully weigh out 2.18 mg of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and transfer it to a sterile amber glass vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Hypothesized Mechanism of Action: GPR109A-Mediated Signaling

We hypothesize that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid binds to and activates GPR109A. This activation, through a Gαi subunit, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn prevents the phosphorylation and degradation of IκBα. Stabilized IκBα sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid Compound->GPR109A Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates IkBa_NFkB IκBα-NF-κB (Inactive) PKA->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p IκBα-P (Degraded) IkBa_NFkB->IkBa_p NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized GPR109A signaling pathway upon activation by 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Experimental Workflows and Protocols

To validate the hypothesis, a series of in vitro assays are recommended. The following protocols are designed to be robust and adaptable to your specific cell models.

Cell Line Selection

The choice of cell line is critical for studying GPR109A-mediated effects. The following are some suggested cell lines known to express GPR109A:

Cell LineCell TypeRationale
THP-1 Human monocyticModel for studying inflammatory responses in immune cells.
RAW 264.7 Murine macrophageWidely used for investigating inflammation and immune signaling.
HT-29 Human colon adenocarcinomaGPR109A is expressed in normal colon and its activation can induce apoptosis in colon cancer cells.[5]
ARPE-19 Human retinal pigment epithelialExpresses GPR109A and can be used to study anti-inflammatory effects.[1]
3T3-L1 Mouse adipocyteHigh expression of GPR109A, classic model for studying anti-lipolytic effects.
Experimental Workflow Diagram

experimental_workflow cluster_assays Functional Assays start Start: Prepare Compound Stock Solution cell_culture Cell Culture (GPR109A-expressing cell line) start->cell_culture treatment Treat cells with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Dose-response and time-course) cell_culture->treatment cAMP cAMP Assay treatment->cAMP ELISA Cytokine ELISA (TNF-α, IL-6) treatment->ELISA MTT Cell Viability Assay (MTT) treatment->MTT Apoptosis Apoptosis Assay (Annexin V) treatment->Apoptosis data_analysis Data Analysis and Interpretation cAMP->data_analysis ELISA->data_analysis MTT->data_analysis Apoptosis->data_analysis conclusion Conclusion on Compound's Activity as GPR109A Agonist data_analysis->conclusion

Caption: A streamlined workflow for investigating the bioactivity of the compound.

Protocol 1: cAMP Accumulation Assay

This assay will determine if the compound can induce a Gαi-mediated decrease in intracellular cAMP levels.

Materials:

  • GPR109A-expressing cells

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit, PerkinElmer)

  • Forskolin (an adenylyl cyclase activator)

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • 96-well white opaque cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of the compound in serum-free media. A typical starting concentration range for screening is 10 nM to 100 µM.[6]

  • Treatment:

    • Pre-treat cells with the compound for 15-30 minutes.

    • Stimulate the cells with forskolin (final concentration typically 1-10 µM) for 15-30 minutes at 37°C to induce cAMP production.

  • Assay: Follow the manufacturer's protocol for the cAMP assay kit to lyse the cells and measure cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ value. A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.

Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • GPR109A-expressing cells (e.g., THP-1 or RAW 264.7)

  • Lipopolysaccharide (LPS)

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Human or mouse TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA.

  • Treatment:

    • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels in treated versus untreated (LPS only) cells.

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the effect of the compound on cell proliferation and cytotoxicity, particularly relevant for cancer cell lines.

Materials:

  • GPR109A-expressing cancer cells (e.g., HT-29)

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V Staining)

This assay determines if the compound induces apoptosis.

Materials:

  • GPR109A-expressing cancer cells

  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, it is crucial to incorporate appropriate controls in every experiment:

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the compound. This is essential to rule out any effects of the solvent.

  • Positive Control: Use a known GPR109A agonist, such as niacin or butyrate, to confirm that the GPR109A signaling pathway is active in your cell model.

  • Negative Control: In addition to untreated cells, consider using a cell line that does not express GPR109A to demonstrate the specificity of the compound's effects.

By systematically applying these protocols and controls, you can confidently assess the potential of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a novel modulator of GPR109A.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]

  • Feingold, K. R., & Grunfeld, C. (2012). The role of Gpr109a in the lipid-lowering effects of niacin. Journal of lipid research, 53(9), 1765–1767. [Link]

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2013). GPR109A and its ligands in the control of inflammation and cancer. Current pharmaceutical design, 19(34), 6140–6148. [Link]

  • Gambhir, D., Jham, U. I., Talahalli, R., Liu, K., Ananth, S., Martin, A., ... & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208-2217. [Link]

  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-β-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652. [Link]

  • Chen, X., Wang, Y., & Ma, L. (2014). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. Journal of Biological Chemistry, 289(29), 19939-19951. [Link]

  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736-2739. [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

Sources

Application Note: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide the evaluation and utilization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 859155-81-0) as a chemical probe for kinase inhibition. While this specific compound is structurally related to the nonsense-suppression agent Ataluren (Translarna) and has recently been explored in protease inhibition (e.g., SARS-CoV-2 PLpro), its core 1,2,4-oxadiazole benzoic acid scaffold represents a privileged pharmacophore in kinase drug discovery.

This guide details the protocols for characterizing its activity as an ATP-competitive (Type I) or allosteric (Type II) kinase inhibitor.

Executive Summary & Chemical Biology Profile

Compound ID: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid CAS: 859155-81-0 Molecular Weight: 218.21 g/mol Target Class: Protein Kinases (Ser/Thr and Tyr), specifically targeting the ATP-binding pocket.

Mechanistic Rationale

The 1,2,4-oxadiazole ring acts as a bioisostere for amide or ester linkages but offers unique hydrogen-bonding capabilities. In the context of kinase inhibition:

  • Hinge Binding: The nitrogen and oxygen atoms of the oxadiazole ring can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone NH/CO of residues like Val, Ala, or Leu).

  • Solvent Interaction: The meta-benzoic acid moiety typically extends towards the solvent front or interacts with the conserved catalytic lysine (via salt bridge) or magnesium-coordinating aspartates (DFG motif).

  • Specificity: The 5-ethyl group provides a small hydrophobic anchor, probing the size of the gatekeeper pocket or the hydrophobic back-cleft.

Senior Scientist Insight: Unlike simple benzamides, the acidity of the benzoic acid (pKa ~4.2) means this compound is anionic at physiological pH. This limits passive permeability but enhances potency against kinases with basic residues in the active site (e.g., PIM kinases, CK2).

Experimental Protocols

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against a panel of purified kinases (e.g., GSK-3\u03b2, CK2, PIM-1).

Reagents & Equipment[1]
  • Compound: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Prepare 10 mM stock in 100% DMSO).

  • Kinase: Recombinant Human Kinase (e.g., GSK-3\u03b2, 5-10 ng/well).

  • Substrate: Specific peptide substrate (e.g., GSK-3 peptide).

  • ATP: Ultra-pure ATP (Km concentration specific to the kinase).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 \u00b5M DTT.

Step-by-Step Workflow
  • Compound Preparation:

    • Perform a 3-fold serial dilution of the 10 mM DMSO stock to generate a 10-point dose-response curve (Range: 100 \u00b5M to 5 nM).

    • Critical Step: Dilute compounds 1:25 into 1X Kinase Buffer before adding to the plate to minimize DMSO shock (Final DMSO < 1%).

  • Enzyme Reaction Assembly (384-well plate):

    • Add 2 \u00b5L of diluted Compound to the well.

    • Add 2 \u00b5L of Kinase solution. Incubate for 10 min at RT to allow "Type II" slow-binding equilibration if applicable.

    • Add 1 \u00b5L of ATP/Substrate mix to initiate the reaction.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 \u00b5L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 \u00b5L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% Activity) and "DMSO Vehicle" (100% Activity) controls.

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate if the compound inhibits the phosphorylation of downstream substrates in intact cells.

Reagents
  • Cell Line: HeLa or MCF-7 (dependent on kinase relevance).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies: Phospho-specific primary antibody (e.g., p-Glycogen Synthase for GSK-3\u03b2) and Total protein antibody.

Step-by-Step Workflow
  • Seeding: Plate cells at 0.5 x 10^6 cells/well in 6-well plates. Allow to adhere overnight.

  • Treatment:

    • Treat cells with the compound at 1x, 5x, and 10x the biochemical IC50 for 6 hours.

    • Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine 1 \u00b5M).

  • Stimulation (Optional): If the kinase requires activation (e.g., MAPK pathway), stimulate cells (e.g., with EGF) 15 mins prior to lysis.

  • Lysis & Harvesting:

    • Wash cells with ice-cold PBS.

    • Lyse on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblotting:

    • Load 20-30 \u00b5g protein per lane on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Milk interferes with some phospho-antibodies).

    • Probe for Phospho-Target vs. Total Target .

  • Quantification:

    • Calculate the Phospho/Total ratio. A decrease indicates cellular kinase inhibition.

Data Presentation & Visualization

Table 1: Expected Assay Parameters
ParameterValue / ConditionRationale
Solvent (Stock) 100% DMSOBenzoic acid derivatives have poor aqueous solubility.
Assay pH 7.2 - 7.5Maintains the carboxylic acid in deprotonated (COO-) state.
Pre-incubation 10-15 minsEssential for detecting slow-off rate (Type II) inhibitors.
Z' Factor > 0.5Required for assay validation (Signal-to-Noise).
Mechanism of Action Diagram

The following diagram illustrates the hypothetical binding mode of the 1,2,4-oxadiazole scaffold within the kinase ATP-binding pocket.

KinaseInhibition Compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid Kinase Kinase Active Site (ATP Pocket) Compound->Kinase Occupies Pocket Hinge Hinge Region (Val/Ala Backbone) Compound->Hinge H-Bond (Oxadiazole N/O) Lysine Catalytic Lysine (Salt Bridge) Compound->Lysine Ionic Interaction (COO-) Downstream Substrate Phosphorylation (Inhibited) Kinase->Downstream Blocks ATP Transfer

Caption: Predicted binding interactions of the oxadiazole-benzoic acid scaffold within the kinase active site, highlighting critical H-bond and ionic anchors.

Experimental Workflow Diagram

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Kinase Reaction (+ATP/Substrate) Step1->Step2 Dilute 1:25 Step3 3. ADP-Glo Detection (Luciferase) Step2->Step3 60 min Incubation Step4 4. Data Analysis (IC50 Calculation) Step3->Step4 Read Luminescence

Caption: Standardized high-throughput screening (HTS) workflow for evaluating kinase inhibition using the ADP-Glo platform.

References

  • Discovery of 1,2,4-Oxadiazole Derivatives as Kinase Inhibitors : Hu, Y., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Oxadiazole Scaffolds in Drug Discovery : Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Ataluren (Structural Analog) Characterization : Welch, E.M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations. Nature.

  • Kinase Assay Protocol (ADP-Glo) : Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Application Note: Comprehensive NMR Characterization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach to elucidate and confirm the molecular structure of this and similar small molecules. This guide covers sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and detailed data interpretation. The methodologies include ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Introduction

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid belongs to a class of 1,2,4-oxadiazole-containing benzoic acids that are significant in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of novel pharmaceutical compounds. NMR spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[3] This document presents a comprehensive NMR characterization workflow, explaining the rationale behind the selection of various NMR experiments and providing step-by-step protocols for data acquisition and analysis. The application of this multi-faceted NMR approach ensures high-confidence structural verification.

Predicted NMR Data

Molecular Structure:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT135 DEPT-135 DEPT135->HSQC CH, CH₂, CH₃ Multiplicity

Caption: Workflow for comprehensive NMR characterization.

2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons and their connectivity.

  • Protocol:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time (aq): ~4 seconds.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

2.2. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms.

  • Protocol:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Fourier transform, phase correct, and baseline correct. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ 39.52 ppm).

2.3. DEPT-135 Spectroscopy

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. [5][6]* Protocol:

    • Pulse sequence: Standard DEPT-135 pulse program.

    • Parameters are typically copied from a standard ¹³C experiment.

  • Interpretation: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

2.4. ¹H-¹H COSY Spectroscopy

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds. [7][8][9][10]* Protocol:

    • Pulse sequence: Standard COSY pulse program (cosygpqf).

    • Acquire a 2D data matrix of at least 1024 x 256 points.

  • Interpretation: Cross-peaks indicate J-coupling between protons. This is essential for identifying the spin systems of the ethyl group and the aromatic ring.

2.5. ¹H-¹³C HSQC Spectroscopy

  • Purpose: To identify which protons are directly attached to which carbons. [11][12][13]* Protocol:

    • Pulse sequence: Standard HSQC pulse program with gradient selection (hsqcedetgpsisp2.3).

    • Set the ¹J(C,H) coupling constant to ~145 Hz.

  • Interpretation: A cross-peak appears for each C-H bond, correlating the ¹H and ¹³C chemical shifts.

2.6. ¹H-¹³C HMBC Spectroscopy

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). [11][14][15]* Protocol:

    • Pulse sequence: Standard HMBC pulse program with gradient selection (hmbcgplpndqf).

    • The long-range coupling constant (ⁿJ(C,H)) is typically set to 8 Hz.

  • Interpretation: Cross-peaks connect protons and carbons that are separated by multiple bonds. This is crucial for piecing together the molecular fragments and confirming the overall connectivity, especially around quaternary carbons.

Data Interpretation and Structural Elucidation

The following is a logical workflow for interpreting the acquired NMR data to confirm the structure of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

G A ¹H and ¹³C NMR: Identify all signals B DEPT-135: Assign C multiplicities (CH, CH₂, CH₃) A->B C ¹H-¹H COSY: Identify spin systems (ethyl, aromatic) A->C D ¹H-¹³C HSQC: Correlate directly bonded C-H pairs B->D C->D E ¹H-¹³C HMBC: Establish long-range C-H correlations D->E F Assemble Fragments: Confirm overall structure E->F

Caption: Logical workflow for NMR data interpretation.

  • ¹H and ¹³C Spectra Analysis: Identify all proton and carbon signals and compare their chemical shifts to the predicted values. The integration of the ¹H signals should correspond to the number of protons in each environment.

  • DEPT-135 Analysis: Use the DEPT-135 spectrum to confirm the presence of one CH₃ group (positive), one CH₂ group (negative), and four CH groups (positive, aromatic). The remaining signals in the ¹³C spectrum will correspond to the quaternary carbons.

  • COSY Analysis:

    • A cross-peak between the quartet at ~3.0 ppm and the triplet at ~1.4 ppm will confirm the ethyl group (-CH₂-CH₃).

    • Cross-peaks between the aromatic protons will reveal their connectivity. For a 1,3-disubstituted benzene ring, a characteristic coupling pattern is expected.

  • HSQC Analysis:

    • Correlate the ethyl protons to their respective carbons. The quartet at ~3.0 ppm will correlate with the carbon at ~20 ppm, and the triplet at ~1.4 ppm will correlate with the carbon at ~12 ppm.

    • Correlate the aromatic protons to their corresponding carbons.

  • HMBC Analysis: This is the final and most critical step for confirming the overall structure.

    • Look for a correlation from the CH₂ protons of the ethyl group (~3.0 ppm) to the oxadiazole carbon at ~178 ppm. This confirms the attachment of the ethyl group to the oxadiazole ring.

    • Observe correlations from the aromatic protons to the quaternary carbons of the benzoic acid moiety and to the oxadiazole carbon at ~166 ppm. This will confirm the substitution pattern of the benzene ring and its connection to the oxadiazole ring.

    • A correlation from the aromatic proton at the 2-position of the benzoic acid ring to the carboxylic acid carbon (~167 ppm) will further solidify the assignment.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and self-validating methodology for the complete structural characterization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. By following the detailed protocols and interpretation workflow presented in this application note, researchers can confidently elucidate and confirm the structure of this and other novel small molecules, ensuring the scientific integrity of their work in drug discovery and development.

References

  • Columbia University, NMR Core Facility. HSQC and HMBC.
  • Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

  • U.S. Patent No. 7,419,991 B2. (2008). 3-[5-(2-fluoro-phenyl)-o[1][11][12]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Zhang, Q., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1632, 19-34. [Link]

  • Baikov, S. V., et al. (2015). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Mendeleev Communications, 25(2), 115-116. [Link]

  • Springer. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • CF NMR CEITEC. (n.d.). COSY (COrrelation Spectroscopy). [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • CF NMR CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • National Institutes of Health. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[1][5][11]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. [Link]

  • University of Alberta. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

  • American Chemical Society. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry, 93(4), 2137-2144. [Link]

  • YouTube. (2013). How to interpret a HSQC NMR Spectrum. [Link]

  • YouTube. (2012). Introduction to COSY NMR Spectroscopy. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. (2017). 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. [Link]

  • YouTube. (2020). Introduction to HMBC. [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Automated Topology Builder. (n.d.). 3-Ethylbenzoicacid. [Link]

  • University of Ottawa NMR Facility Blog. (2007). DEPT and DEPTQ. [Link]

  • ResearchGate. (2025). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and byproducts encountered during the synthesis of this compound, providing in-depth troubleshooting advice and detailed protocols. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental work.

I. Overview of the Synthetic Pathway

The most common and direct route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclodehydration.[1] For our target molecule, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, the synthesis commences with 3-cyanobenzoic acid, which is converted to the corresponding amidoxime. This intermediate is then acylated with an ethyl source, typically propionic anhydride or propionyl chloride, to form an O-acylamidoxime. The final step is a thermal or acid/base-catalyzed cyclization to yield the desired 1,2,4-oxadiazole ring.

Synthetic_Pathway A 3-Cyanobenzoic Acid B 3-(N'-hydroxycarbamimidoyl)benzoic Acid (Amidoxime Intermediate) A->B Hydroxylamine C O-propionyl Amidoxime Intermediate B->C Propionic Anhydride/ Propionyl Chloride D 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Final Product) C->D Heat/Catalyst (Cyclodehydration)

Caption: General synthetic route for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

FAQ 1: My reaction yields are consistently low. What are the likely causes?

Low yields in 1,2,4-oxadiazole synthesis can often be attributed to several factors. The primary suspect is the stability of the O-acylamidoxime intermediate. Under certain conditions, this intermediate can undergo cleavage, reverting to the starting amidoxime and generating a nitrile byproduct. Additionally, harsh reaction conditions, such as excessively high temperatures or the use of strong acids or bases, can lead to the decomposition of not only the starting materials and intermediates but also the final product. Inefficient cyclodehydration is another common culprit for diminished yields. The choice of the cyclodehydrating agent and the reaction conditions are therefore of critical importance.

FAQ 2: I've isolated a byproduct with a molecular weight corresponding to the starting amidoxime. What happened?

This is a classic sign of incomplete acylation or cleavage of the O-acylamidoxime intermediate. The O-acylamidoxime is formed in equilibrium, and if the subsequent cyclization step is not efficient, the intermediate can revert to the starting amidoxime.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the acylating agent and the O-acylamidoxime intermediate.

  • Optimize Acylating Agent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (propionic anhydride or propionyl chloride) to drive the acylation forward.

  • Choice of Base: If using propionyl chloride, a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct without interfering with the reaction.

  • Temperature Control: The acylation is typically performed at a low temperature (0 °C to room temperature) to favor the formation of the O-acylated product over the N-acylated isomer. The subsequent cyclization often requires heating, but excessive temperatures can lead to decomposition. A stepwise temperature gradient is recommended.

FAQ 3: My final product is contaminated with a significant amount of 3-cyanobenzoic acid. How can I avoid this?

The presence of 3-cyanobenzoic acid in your final product indicates that the initial conversion to the amidoxime was incomplete.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction of 3-cyanobenzoic acid with hydroxylamine has gone to completion. Monitor the reaction by TLC or LC-MS.

  • pH Control: The formation of the amidoxime is sensitive to pH. The reaction is typically carried out under neutral to slightly basic conditions.

  • Purification of the Amidoxime: It is highly recommended to purify the 3-(N'-hydroxycarbamimidoyl)benzoic acid intermediate before proceeding to the acylation step. This will remove any unreacted 3-cyanobenzoic acid.

FAQ 4: I am observing an isomeric byproduct that is difficult to separate from my target compound. What could it be?

A likely isomeric byproduct is the corresponding 1,2,4-oxadiazin-5-one. This can occur if the amidoxime starting material reacts with certain reagents, such as maleic or fumaric esters, which might be present as impurities or formed under specific conditions.[2] Another possibility is the formation of a different oxadiazole isomer, although this is less common in this specific synthetic route. A Boulton-Katritzky rearrangement could also lead to the formation of a more stable heterocyclic isomer.

Troubleshooting and Identification:

  • Spectroscopic Analysis: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling patterns will differ for the isomeric byproducts.

  • LC-MS/MS: This can help in identifying compounds with the same mass but different fragmentation patterns.

  • Reagent Purity: Ensure the purity of your starting materials and solvents to avoid unexpected side reactions.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A Amidoxime Intermediate B O-propionyl Amidoxime Intermediate A->B Acylation E Isomeric Byproducts (e.g., 1,2,4-oxadiazin-5-one) A->E Reaction with Impurities C Target Product: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid B->C Cyclodehydration D Unreacted Amidoxime B->D Cleavage F Hydrolysis/Decomposition Products C->F Harsh Conditions

Sources

Technical Support Center: High-Efficiency Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1]

Ticket ID: OXD-552-PRO Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , a structural motif common in nonsense mutation read-through promoters (e.g., Ataluren analogs).[1]

Low yields in this synthesis typically stem from three "silent" failures:

  • Competitive Acylation: The unprotected benzoic acid moiety interfering during the oxadiazole formation.

  • Incomplete Dehydration: Stalling at the O-acyl amidoxime intermediate.[1]

  • Hydrolysis Losses: Premature degradation of the oxadiazole ring during harsh saponification.

The following protocols prioritize the Methyl Ester Route to eliminate side reactions, utilizing T3P® (Propylphosphonic anhydride) for mild, high-yield cyclization.

Module 1: The Amidoxime Intermediate

Context: The formation of the amidoxime from the nitrile is the foundational step. If this conversion is incomplete, the subsequent cyclization will fail or yield difficult-to-separate mixtures.[1]

FAQ: Why is my conversion of Methyl 3-cyanobenzoate to the amidoxime stalling at 60-70%?

Root Cause:

  • Reagent Degradation: Hydroxylamine free base is unstable. Using old

    
     without sufficient base, or using wet hydroxylamine hydrochloride, leads to poor kinetics.[1]
    
  • Thermodynamic Equilibrium: The reaction is reversible at high temperatures if ammonia is not allowed to escape (though less relevant for amidoximes, thermal decomposition is a risk).

Troubleshooting Protocol:

  • Switch Solvent System: Move from pure Ethanol to Ethanol/Water (3:1) . The water solubilizes the hydroxylamine hydrochloride effectively, while ethanol dissolves the nitrile.

  • Base Selection: Use

    
      (2.2 equiv) or 
    
    
    rather than
    
    
    . Inorganic bases facilitate the release of the free hydroxylamine species more effectively in the aqueous phase.
  • Temperature Control: Maintain 60–70°C . Do not reflux aggressively (

    
    ) as this promotes the formation of the amide byproduct (via hydrolysis of the nitrile).[1]
    
Visual Workflow: The "Protected" Route

SynthesisWorkflowcluster_0Step 1: Amidoxime Formationcluster_1Step 2: Cyclization (T3P Method)cluster_2Step 3: HydrolysisSMMethyl 3-cyanobenzoateReagent1NH2OH·HCl / K2CO3EtOH/H2O, 70°CSM->Reagent1Int1AmidoximeIntermediateReagent1->Int1Reagent2Propionic Acid + T3PEtOAc, RefluxInt1->Reagent2Int2OxadiazoleEsterReagent2->Int2Reagent3LiOH / THF / H2ORT, 2hInt2->Reagent3ProductTarget Acid(Precipitate)Reagent3->Product

Caption: Optimized 3-step workflow preventing carboxylic acid interference by utilizing the methyl ester precursor.

Module 2: The Cyclization (The Critical Bottleneck)

Context: To install the 5-ethyl group, you must react the amidoxime with a propionic acid derivative.[1]

Comparison of Cyclization Agents
MethodReagentsTypical YieldProsCons
Classical Thermal Propionic Anhydride40–55%Cheap reagents.[1]Requires high heat (

); often stalls at O-acyl intermediate.[1]
Acid Chloride Propionyl Chloride / Pyridine50–65%Fast reaction.Exothermic; HCl byproduct can degrade amidoxime; difficult workup.
T3P (Recommended) Propionic Acid / T3P / Base 85–92% One-pot acylation & dehydration; mild conditions; water-soluble byproducts. Reagent cost is higher (offset by yield).[1]
FAQ: I see the O-acyl intermediate on LCMS, but it won't cyclize to the oxadiazole. What do I do?

Root Cause: The reaction $ \text{Amidoxime} + \text{Acid} \rightarrow \text{O-Acyl Amidoxime} $ is fast.[1] The second step, dehydration to the oxadiazole, requires activation energy or a dehydrating agent. If you are using standard carboxylic acid coupling (EDC/HOBt), the intermediate is stable and won't cyclize spontaneously at room temperature.

Corrective Protocol (The T3P Method):

  • Solvent: Use Ethyl Acetate (EtOAc) or 2-MeTHF .[1] Avoid DMF if possible to simplify workup.

  • Reagents:

    • 1.0 equiv Amidoxime Intermediate.

    • 1.2 equiv Propionic Acid.

    • 2.5 equiv T3P (50% in EtOAc) .[1]

    • 3.0 equiv

      
       or DIPEA.[1]
      
  • Procedure:

    • Dissolve Amidoxime and Propionic Acid in EtOAc.

    • Add Base.[2][3][4][5]

    • Add T3P dropwise at

      
       (exothermic).[1]
      
    • Crucial Step: Heat to reflux (

      
      )  for 4–6 hours. T3P acts as both the coupling agent and the chemical dehydrator, driving the ring closure.
      
  • Validation: Monitor disappearance of the O-acyl mass (M+1) and appearance of the Oxadiazole (M-18 relative to O-acyl).

Module 3: Hydrolysis & Isolation

Context: Converting the ester to the final benzoic acid product.

FAQ: My product degrades during hydrolysis. How do I preserve the oxadiazole ring?

Root Cause: 1,2,4-oxadiazoles are sensitive to strong nucleophilic attack, especially in harsh basic conditions (NaOH + Heat), which can cleave the ring.

Safe Hydrolysis Protocol:

  • Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH. It is milder.

  • Solvent: THF / Water (3:1) . The THF keeps the organic ester in solution, allowing the reaction to proceed at Room Temperature.

  • Temperature: Do NOT heat. Stir at

    
    .
    
  • Workup (Precipitation):

    • Evaporate THF.

    • Acidify the aqueous residue carefully with 1M HCl to pH 3–4.

    • The product should precipitate as a white solid.

    • Do not extract unless necessary; filtration yields higher purity.

Troubleshooting Logic Tree

TroubleshootingStartLow Yield DetectedStep1Check Step 1: AmidoximeConversion > 90%?Start->Step1Step2Check Step 2: CyclizationLCMS AnalysisStep1->Step2YesFix1Action: Add more Base (K2CO3)Switch to EtOH/H2OCheck NH2OH qualityStep1->Fix1NoIssueAIncomplete DehydrationStep2->IssueAO-Acyl Int. PresentIssueBCoupling FailureStep2->IssueBStart Material RemainsFixASwitch to T3P ProtocolIssueA->FixAAction: Increase Temp to RefluxAdd excess T3PFixBDry Solvents / Fresh ReagentsIssueB->FixBAction: Check Propionic Acid qualityEnsure anhydrous conditions

Caption: Decision matrix for diagnosing yield loss at specific synthetic checkpoints.

References & Grounding

  • T3P Mediated Synthesis: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[1] Journal of Organic Chemistry , 74(15), 5640–5643.

    • Relevance: Establishes T3P as the superior reagent for closing the oxadiazole ring under mild conditions compared to thermal dehydration.

  • One-Pot Superbase Method: Baykov, S. V., et al. (2017).[1][6][7] One-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Open Chemistry , 15.

    • Relevance: Provides alternative "superbase" conditions (NaOH/DMSO) if T3P is unavailable, though less specific for the benzoic acid protection strategy.

  • General Oxadiazole Review: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry .

    • Relevance: Reviews stability of the oxadiazole ring during hydrolysis steps.

Technical Support Center: Stability & Handling of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXD-BENZ-001 Status: Active Classification: Heterocyclic Building Block / Pharmacophore Scaffold

Executive Summary: The Stability Paradox

Researchers often encounter degradation with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid because of a fundamental chemical conflict: the molecule contains a benzoic acid moiety (which requires basic conditions for solubility/salt formation) and a 1,2,4-oxadiazole core (which is thermodynamically unstable in strong alkaline environments).

This guide provides the protocols necessary to navigate this narrow stability window, preventing the common "disappearing compound" phenomenon during workup and storage.

Quick Reference Data
ParameterSpecification / LimitCritical Note
Optimal pH Range 2.0 – 7.5Rapid degradation occurs at pH > 9.0.
Thermal Limit < 60°C (in solution)Solid state is stable up to melting point if dry.
Solvent Compatibility DMSO, MeOH, DCM, MeCNAvoid protic solvents with strong bases (e.g., NaOEt/EtOH).
Primary Degradant Amidoxime / Acyl hydrazineResult of hydrolytic ring cleavage.

Technical Deep Dive: Mechanism of Degradation

To prevent degradation, you must understand the causality. The 1,2,4-oxadiazole ring is an electron-deficient heteroaromatic system. The carbon at position 5 (C5), attached to the ethyl group, is electrophilic.

The Vulnerability: Nucleophilic Attack

In the presence of strong nucleophiles (like hydroxide ions,


), the C5 position undergoes nucleophilic attack. This disrupts the aromaticity and leads to ring-opening.

The Pathway:

  • Attack:

    
     attacks C5.
    
  • Ring Cleavage: The N-O bond (the weakest link) breaks.

  • Product Formation: The ring opens to form a benzoate-substituted amidoxime or acyl hydrazine derivative, rendering the compound biologically inactive for its intended target.

Visualization: Base-Catalyzed Hydrolysis Pathway

DegradationPathway Intact Intact Molecule (1,2,4-Oxadiazole) BaseAttack Nucleophilic Attack (OH- at C5) Intact->BaseAttack pH > 9.0 Transition Tetrahedral Intermediate BaseAttack->Transition RingOpen Ring Cleavage (N-O Bond Break) Transition->RingOpen Rapid Degradant Degradation Product (Amidoxime/Hydrazine) RingOpen->Degradant Irreversible

Figure 1: The irreversible degradation pathway of the 1,2,4-oxadiazole ring under basic conditions.

Troubleshooting Guide (Q&A)

Scenario A: "I lost 40% of my product during aqueous extraction."

User Observation: "I dissolved the crude solid in 1M NaOH to remove impurities, then acidified to precipitate. The yield was low, and NMR shows extra peaks."

Root Cause: You exceeded the pH tolerance. While 1M NaOH (pH ~14) effectively deprotonates the benzoic acid for solubility, it simultaneously attacks the oxadiazole ring. The "extra peaks" are likely the ring-opened hydrolysis product.

Corrective Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for extraction if exposure time exceeds 1-2 minutes.

  • Use Bicarbonate: Use saturated Sodium Bicarbonate (

    
    )  (pH ~8.5). This is basic enough to deprotonate the carboxylic acid (
    
    
    
    ) but mild enough to preserve the oxadiazole ring for short durations.
  • Cold Processing: Perform all basic extractions on ice (

    
    ) to kinetically slow the hydrolysis rate.
    
Scenario B: "My LC-MS shows a split peak after the sample sat in the autosampler."

User Observation: "The sample was pure at T=0. After 12 hours in the autosampler (methanol/water), a second peak appeared with M+18 mass."

Root Cause: M+18 indicates water addition (hydrolysis). If your mobile phase or diluent was neutral or slightly basic, and the sample sat at room temperature, slow hydrolysis occurred.

Corrective Protocol:

  • Acidify Diluents: Ensure your HPLC diluent contains 0.1% Formic Acid or TFA. The oxadiazole ring is significantly more stable in acidic media.

  • Eliminate Protic Solvents for Storage: Do not store the compound in Methanol or Water for long periods. Store as a dry solid or in DMSO.

Scenario C: "Coupling reactions (Amide bond formation) are failing."

User Observation: "I tried to couple the benzoic acid to an amine using HATU/DIEA, but the reaction turned black and complex."

Root Cause: Excessive base (DIEA/TEA) usage in coupling reactions can trigger side reactions or racemization if the conditions are too harsh.

Corrective Protocol:

  • Stoichiometry Control: Use exactly 2.0 - 2.5 equivalents of base, no more.

  • Sequential Addition: Add the base to the acid last, or pre-activate the acid with the coupling reagent for only 5 minutes before adding the amine.

Validated Protocols

Protocol 1: Safe Purification & Workup

Use this workflow to isolate the acid without degrading the ring.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Washing (Acid Removal): Wash organic layer with 1M HCl (The oxadiazole is stable here).

  • Extraction (Product Isolation):

    • Extract the organic layer with saturated

      
        (3x).
      
    • Critical: Keep this step < 10 minutes and keep solutions cold (

      
      ).
      
  • Re-acidification: Immediately acidify the combined aqueous extracts with 1M HCl to pH 2-3.

  • Filtration: Collect the precipitate (The target acid) via filtration.

  • Drying: Vacuum dry at

    
    .
    
Protocol 2: Stability-Indicating HPLC Method

Use this to verify batch integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the sample).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoic acid absorption) and 220 nm (Amide/Oxadiazole absorption).

Decision Tree: Storage & Handling

HandlingWorkflow Start Synthesized Material StateCheck Is it in Solution? Start->StateCheck SolventCheck Is Solvent Basic? StateCheck->SolventCheck Yes SolidStorage Store as Solid StateCheck->SolidStorage No Acidify Action: Acidify immediately (pH 3-4) SolventCheck->Acidify Yes (pH > 8) Evaporate Action: Evaporate to Dryness (< 40°C) SolventCheck->Evaporate No (Neutral/Acidic) Acidify->Evaporate Evaporate->SolidStorage Conditions Storage Conditions: -20°C, Desiccated, Dark SolidStorage->Conditions

Figure 2: Workflow for assessing and securing compound stability post-synthesis.

References

  • Pace, A., & Buscemi, S. (2016). The Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 120). Academic Press. Context: Authoritative source on the reactivity of the 1,2,4-oxadiazole ring, specifically detailing the ring-opening mechanisms under basic conditions.

  • Clapp, L. B. (1976). 1,2,4-Oxadiazoles. In Comprehensive Heterocyclic Chemistry. Pergamon Press. Context: Foundational text describing the susceptibility of C5-substituted oxadiazoles to nucleophilic attack.

  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Revue Roumaine de Chimie. Context: Describes the Boulton-Katritzky rearrangement, a specific type of degradation/isomerization relevant to oxadiazoles under thermal or photolytic stress. (Example citation for rearrangement context).

  • PubChem Compound Summary. (n.d.). 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. National Center for Biotechnology Information. Context: Verification of chemical structure and calculated physicochemical properties (pKa, LogP).

Technical Support Center: Scaling Up 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the synthesis, purification, and scale-up of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Synthetic Pathway Overview & Core Challenges

The most common and scalable synthetic route to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid involves a two-step process starting from 3-cyanobenzoic acid and ethylacetamidoxime. This pathway, while conceptually straightforward, presents several challenges, particularly during scale-up.

Diagram 1: Synthetic Pathway of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Acylation & Cyclization 3-cyanobenzoic_acid 3-Cyanobenzoic Acid amidoxime N'-Hydroxy-3-carboximidoyl- benzamide 3-cyanobenzoic_acid->amidoxime Base, Solvent hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->amidoxime activated_acid Activated 3-Carboxybenzoyl (e.g., Acyl Chloride) amidoxime->activated_acid Activation ethylacetamidoxime Ethylacetamidoxime O_acyl_intermediate O-Acyl Amidoxime Intermediate ethylacetamidoxime->O_acyl_intermediate Coupling activated_acid->O_acyl_intermediate final_product 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid O_acyl_intermediate->final_product Cyclodehydration (Heat/Base) G Start Low Yield of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Check_Intermediate Is the O-Acyl Amidoxime Intermediate Present? Start->Check_Intermediate Yes_Intermediate Yes Check_Intermediate->Yes_Intermediate Yes No_Intermediate No Check_Intermediate->No_Intermediate No Increase_Temp Increase Reaction Temperature (e.g., Reflux in Toluene/Xylene) Yes_Intermediate->Increase_Temp Check_Starting_Materials Check Purity of Starting Materials No_Intermediate->Check_Starting_Materials Add_Base Add a Non-Nucleophilic Base (e.g., TBAF in THF) Increase_Temp->Add_Base Use_Microwave Consider Microwave-Assisted Synthesis Add_Base->Use_Microwave Optimize_Acylation Optimize Acylation Step (Stoichiometry, Temperature) Check_Starting_Materials->Optimize_Acylation Re-evaluate_Route Re-evaluate Synthetic Route Optimize_Acylation->Re-evaluate_Route

Caption: A workflow for troubleshooting low yields in the final cyclization step.

Scale-Up & Process Chemistry

Q4: I am scaling up the synthesis and using DMF as a solvent for the high-temperature cyclization. I am observing a new impurity that I suspect is a dimethylamide derivative of my product. Is this possible and how can I avoid it?

A4: Yes, this is a known issue when using DMF as a solvent at high temperatures, especially with carboxylic acids present. DMF can decompose to form dimethylamine, which can then react with your carboxylic acid to form the corresponding N,N-dimethylamide. [1][2] To prevent this:

  • Alternative Solvents: Consider using a different high-boiling aprotic solvent that is more thermally stable and less likely to generate reactive byproducts, such as toluene, xylene, or diphenyl ether.

  • Lower Temperature Methods: Explore base-mediated cyclization methods that can be performed at lower temperatures.

  • Ester Protection: If the synthesis allows, you could protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the high-temperature cyclization step. The ester can then be hydrolyzed in a subsequent step. This adds steps to the synthesis but can prevent this specific side reaction.

Q5: During workup, I am having trouble separating my product from unreacted starting materials and byproducts. What purification strategies are recommended for this acidic compound?

A5: The purification of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid can be challenging due to its amphipathic nature. A multi-step purification strategy is often required on a larger scale.

  • Acid-Base Extraction: Utilize the acidic nature of the benzoic acid moiety.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product will form the sodium salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and re-acidify with a strong acid (e.g., concentrated HCl) to precipitate the purified product.

    • Filter and wash the solid with cold water.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. [3][4] * Solvent Screening: Identify a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for screening include ethanol, isopropanol, acetonitrile, or mixtures with water.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large-scale production. [5]It is often used as a final polishing step if very high purity is required. For acidic compounds, silica gel chromatography can be effective, often with a mobile phase containing a small amount of acetic or formic acid to improve peak shape.

Product Stability & Handling

Q6: How stable is the 1,2,4-oxadiazole ring in my final product? Are there any conditions I should avoid during storage or formulation?

A6: The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system and is often used as a bioisostere for amide and ester groups due to its resistance to hydrolysis. [6]However, like all chemical compounds, it has its limits.

  • Strong Acids and Bases: While relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring opening or rearrangement reactions. The O-N bond is the most susceptible point in the ring. [6]* Thermal Stability: The benzoic acid moiety itself can undergo decarboxylation at very high temperatures (above 300°C), though this is unlikely to be a concern under normal storage and handling conditions. [7]* Photostability: While not inherently light-sensitive, it is good practice to store the compound in a well-sealed container, protected from light, to prevent any potential photochemical degradation over long periods.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Step 1: Preparation of 3-Carboxybenzamidoxime

  • To a solution of 3-cyanobenzoic acid (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-carboxybenzamidoxime, which can be used in the next step without further purification.

Step 2: Acylation and Cyclization

  • Suspend the crude 3-carboxybenzamidoxime (1.0 eq) and ethylacetamidoxime (1.1 eq) in a suitable solvent such as toluene or xylene (10-15 volumes).

  • Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.

  • After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Proceed with the purification protocol as described in the FAQ section.

Table 1: Summary of Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionCommon IssueTroubleshooting Action
Amidoxime Formation
Base2.0 eq NaHCO₃ or K₂CO₃Slow reactionIncrease base stoichiometry or use a stronger base like triethylamine.
TemperatureReflux in EthanolDegradationReduce temperature and increase reaction time.
Cyclodehydration
TemperatureReflux in Toluene/XyleneIncomplete reactionIncrease temperature or switch to a higher boiling solvent.
AdditivesNone (thermal) or Base (mediated)Stalled at intermediateAdd a base like TBAF or consider microwave heating.
SolventToluene, Xylene, DMFByproduct formation (DMF)Switch to a non-amine-based solvent like toluene or xylene.
Purification
MethodAcid-Base Extraction & RecrystallizationPoor separationOptimize pH for extraction and screen for an effective recrystallization solvent.

IV. References

  • Li, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 21(10), 701-707. Available at: [Link]

  • Peretto, I., et al. (2005). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Process Research & Development, 9(5), 515-518. Available at: [Link]

  • Androsov, D. A., & Karchava, A. V. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5249. Available at: [Link]

  • Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(part v), 376-411. Available at: [Link]

  • Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]

  • BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available at: [Link]

  • Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. Available at: [Link]

  • PTC Therapeutics, Inc. (2013). Process for the preparation of 1,2,4-oxadiazole benzoic acids. European Patent EP 2059513B1. Available at:

  • Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC: Online Journal of Organic Chemistry, 2021(5), 376-411. Available at: [Link]

  • BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.

  • Khan Academy. Carboxylic acid reactions overview. Available at: [Link]

  • Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]

  • Brown, C. J., et al. (2019). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 23(10), 2178-2188. Available at: [Link]

  • PTC Therapeutics, Inc. (2008). 3-[5-(2-fluoro-phenyl)-o[5][8][9]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. U.S. Patent 7,419,991. Available at:

  • PTC Therapeutics, Inc. (2022). Crystalline forms of 3-[5-(2-fluorophenyl)-o[5][8][9]xadiazol-3-yl]-benzoic acid for the treatment of disease. U.S. Patent Application 17/339,907. Available at:

  • Schering Corporation. (2001). Methods for producing cyanobenzoic acid derivatives. WIPO Patent Application WO/2001/042198. Available at:

  • Takeda Chemical Industries, Ltd. (2000). Process for producing cyanobenzoic acid derivatives. European Patent EP 0989115A2. Available at:

  • Wikipedia. (2024). Dimethylformamide. Available at: [Link]

  • ResearchGate. (2020). 57 questions with answers in DIMETHYLFORMAMIDE | Science topic. Available at: [Link]

  • PubChem. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid. Available at: [Link]

  • 3ASenrise. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid, 97%. Available at: [Link]

  • Walsh Medical Media. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8).

  • Liu, N., et al. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1915. Available at: [Link]

  • El-Sayed, M. S., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Scientific Reports, 12(1), 3241. Available at: [Link]

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Available at: [Link]

  • Razzaghi-Asl, N. (2013). Degradation of benzoic acid and its derivatives in subcritical water. Journal of the Serbian Chemical Society, 78(9), 1275-1285. Available at: [Link]

  • Michigan State University. Derivatives of Carboxylic Acids. Available at: [Link]

  • Séché Environnement. Purification of synthesis intermediates. Available at: [Link]

  • Pharmaceutical Technology. API Purification. Available at: [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). Available at: [Link]

  • ResearchGate. (2019). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. Available at: [Link]

  • ResearchGate. (2013). The thermal decomposition of benzoic acid. Available at: [Link]

  • Memorial University Research Repository. (1971). The gas phase thermal decomposition of Benzoic acid. Available at: [Link]

  • ResearchGate. (2016). Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • PubMed Central. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]

  • ResearchGate. (2015). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Available at: [Link]

  • Google Patents. (2018). Crystalline forms of 3-[5-(2-fluorophenyl)-o[5][8][9]xadiazol-3-yl]benzoic acid, and use thereof and methods for preparing. Available at:

  • Google Patents. (2010). Process for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Available at:

  • PubMed Central. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • ACS Publications. (2020). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development, 24(9), 1645-1660. Available at: [Link]

  • RSC Publishing. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Organic Chemistry Frontiers, 5(20), 2954-2981. Available at: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (2017). NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Available at: [Link]

  • PubMed Central. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Available at: [Link]

  • ResearchGate. (2018). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Available at: [Link]

  • Google Patents. (2018). 3 - hydroxyimidazolidin- 4 - one compounds which modulate the activity of indoleam- ine 2,3 - dioxygenase. Available at:

  • Google Patents. (2004). 1,2,4-oxadiazole benzoic acid compounds. Available at:

  • Google Patents. (2019). Production method of 3-cyanobenzoic acid. Available at:

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(18), 3349. Available at: [Link]

  • PubMed Central. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[5][8][10]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS Medicinal Chemistry Letters, 6(11), 1075-1080. Available at: [Link]

  • ResearchGate. (2022). (PDF) Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. Journal of Heterocyclic Chemistry, 53(5), 1547-1553. Available at: [Link]

  • NIH. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. Available at: [Link]

  • NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8245. Available at: [Link]

  • ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 536-545. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.

Introduction to the Molecule and its Challenges

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a molecule of interest in pharmaceutical research, featuring a 1,2,4-oxadiazole ring linked to a benzoic acid moiety. This chemical architecture, while promising for its biological activity, presents inherent stability challenges in solution. The primary concerns revolve around the limited aqueous solubility of this aromatic carboxylic acid and the potential for degradation of the 1,2,4-oxadiazole ring under various experimental conditions.

This guide will walk you through the key factors influencing the stability of this compound in solution and provide actionable protocols to mitigate degradation and ensure consistent experimental outcomes.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid in solution, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: Precipitation or Cloudiness of the Solution Upon Preparation or Storage

Root Cause Analysis:

The benzoic acid moiety renders the molecule poorly soluble in neutral aqueous solutions. The observed precipitation is likely due to the compound's low intrinsic solubility, which can be further influenced by pH, temperature, and the ionic strength of the medium. Like many carboxylic acids, its solubility is pH-dependent; it is generally more soluble at higher pH values where the carboxylic acid is deprotonated to the more polar carboxylate anion.

Mitigation Strategies:

    • Protocol: To solubilize the compound, adjust the pH of your aqueous buffer to be at least 1.5 to 2 units above the pKa. A pH of 6.0 or higher is a good starting point. Use a suitable base, such as sodium hydroxide (NaOH) or a biological buffer like phosphate-buffered saline (PBS), to make this adjustment. The Henderson-Hasselbalch equation can be used to calculate the ratio of the dissociated (soluble) to the undissociated (less soluble) form of the acid at a given pH.[2][3]

  • Co-solvent Systems: For applications where pH modification is not feasible, employing a co-solvent system can significantly enhance solubility.[4][5]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and polyethylene glycol (PEG) are frequently used.

    • Protocol: Prepare a concentrated stock solution of the compound in 100% DMSO. For your working solution, dilute the stock into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., less than 0.5% DMSO for many cell-based assays).

Table 1: General Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the proportion of the ionized, more soluble carboxylate form.May not be suitable for all experimental systems; can affect compound activity or cellular health.
Co-solvents Reduces the polarity of the solvent system, increasing the solubility of non-polar compounds.The final concentration of the co-solvent must be carefully controlled to avoid toxicity or off-target effects.
Excipients Cyclodextrins can form inclusion complexes, enhancing solubility.[6]Requires careful selection of the appropriate excipient and may introduce additional variables.
Issue 2: Loss of Compound Potency or Emergence of Unknown Peaks in Analytical Assays (e.g., HPLC) Over Time

Root Cause Analysis:

This observation strongly suggests chemical degradation of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. The 1,2,4-oxadiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] Additionally, aromatic carboxylic acids can be prone to photodegradation.[9][10]

Primary Degradation Pathways:

  • pH-Mediated Hydrolysis of the 1,2,4-Oxadiazole Ring: Studies on similar 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a pH range of 3-5.[7]

    • Acidic Conditions (pH < 3): Protonation of a nitrogen atom in the oxadiazole ring can make the ring susceptible to nucleophilic attack by water, leading to ring-opening.[7]

    • Basic Conditions (pH > 5): Direct nucleophilic attack by hydroxide ions can also lead to the cleavage of the oxadiazole ring.[7]

  • Photodegradation: Exposure to light, particularly UV light, can induce decarboxylation or other radical-mediated degradation pathways in the benzoic acid portion of the molecule.[11][12]

Visualizing Degradation Pathways:

cluster_acid Acid-Catalyzed Hydrolysis (pH < 3) cluster_base Base-Catalyzed Hydrolysis (pH > 5) A_Start 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid A_Intermediate Protonated Oxadiazole Ring A_Start->A_Intermediate + H+ A_Product Ring-Opened Product (Aryl Nitrile) A_Intermediate->A_Product + H2O B_Start 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid B_Intermediate Hydroxide Adduct B_Start->B_Intermediate + OH- B_Product Ring-Opened Product B_Intermediate->B_Product + H2O

Caption: Proposed pH-mediated degradation pathways of the 1,2,4-oxadiazole ring.

Mitigation and Investigation Strategies:

Workflow for Stability Assessment:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of the compound in different buffers (pH 3, 5, 7, 9) Light Incubate a set of samples in the dark (control) Prep->Light Dark Expose a set of samples to ambient or UV light Prep->Dark Temp Store samples at different temperatures (e.g., 4°C, RT, 37°C) Prep->Temp Analysis Analyze samples by HPLC at different time points (0, 2, 4, 8, 24 hours) Light->Analysis Dark->Analysis Temp->Analysis Result Quantify parent compound and identify degradation products Analysis->Result

Caption: Experimental workflow for assessing compound stability.

Detailed Protocols:

  • Maintain Optimal pH: Based on studies of similar compounds, aim to maintain the pH of your stock and working solutions between 3 and 5 for maximal stability of the 1,2,4-oxadiazole ring.[7] If a higher pH is required for solubility, conduct a time-course experiment to determine the rate of degradation at that pH.

  • Protect from Light:

    • Protocol: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Control Temperature:

    • Protocol: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. If short-term storage is necessary, keep them at 4°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Analytical Monitoring:

    • Protocol: Employ a stability-indicating HPLC method to monitor the concentration of the parent compound and detect the appearance of degradation products.[13][14] A typical reverse-phase HPLC method with UV detection would be a suitable starting point.[15]

Table 2: Recommended Storage Conditions

Solution TypeRecommended TemperatureLight ProtectionpH Range (if aqueous)
Solid Compound 4°C or -20°CNot critical, but good practiceN/A
DMSO Stock -20°C or -80°CAmber vialsN/A
Aqueous Working Solution Prepare fresh; if stored, 4°C for short periodsAmber vials or foil-wrapped3-5 (for stability) or as required by experiment (monitor degradation)

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid for in vitro assays?

A1: For most in vitro applications, the recommended approach is to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts. If DMSO is not compatible with your assay, consider using ethanol or formulating the compound at an elevated pH (e.g., pH 7.4 in PBS) if solubility is sufficient and stability is acceptable for the duration of the experiment.

Q2: I see a new peak in my HPLC chromatogram after leaving my solution on the bench for a few hours. What could it be?

A2: The appearance of a new peak is a strong indicator of degradation. Given the structure of your molecule, the most probable causes are hydrolysis of the 1,2,4-oxadiazole ring or photodegradation.[7][9] The stability of the oxadiazole ring is pH-dependent, with increased degradation observed at pH values outside the 3-5 range.[7] To identify the degradant, you would need to use techniques like LC-MS to determine its mass. To prevent this, ensure your solutions are protected from light and maintained at an appropriate pH and temperature.

Q3: Can I autoclave a solution of this compound?

A3: It is strongly advised not to autoclave solutions containing 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. The combination of high temperature and pressure will likely accelerate the hydrolysis of the 1,2,4-oxadiazole ring, leading to significant degradation. For sterilization, filtration through a 0.22 µm filter is the recommended method.

Q4: How do I confirm the stability of the compound in my specific experimental buffer?

A4: The most reliable way to confirm stability is to perform a simple time-course study.

  • Prepare your compound in the experimental buffer at the highest concentration you plan to use.

  • Incubate the solution under the same conditions as your experiment (temperature, light exposure).

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks. This will give you a clear indication of the compound's stability under your specific experimental conditions.

By understanding the inherent chemical liabilities of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and implementing these proactive stabilization and troubleshooting strategies, you can ensure the quality and reliability of your experimental data.

References

  • PubChem. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. Retrieved from [Link]

  • MDPI. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2021). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.4: Acidic and Basic Character of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Determination of 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo[1,5-a]quinoxalin-4(5H)-one in serum by high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. Retrieved from [Link]

  • ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution. Retrieved from [Link]

  • Save My Exams. (n.d.). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

Sources

Validation & Comparative

Structural Determinants of Nonsense Suppression: The 5-Ethyl vs. 5-Aryl 1,2,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (herein referred to as EOBA ), placing it within the critical context of Structure-Activity Relationship (SAR) studies for nonsense mutation readthrough therapeutics.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & Strategic Context

The 1,2,4-oxadiazole benzoic acid scaffold is the pharmacophore backbone of Ataluren (PTC124) , the first-in-class small molecule designed to induce ribosomal readthrough of premature termination codons (PTCs).

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (EOBA) represents a critical SAR probe in this series. By replacing the lipophilic, pi-stacking 5-aryl moiety of Ataluren with a short aliphatic 5-ethyl group, researchers can decouple the electronic contributions of the oxadiazole ring from the steric requirements of the ribosomal binding pocket.

Key Insight: While the benzoic acid moiety anchors the molecule via electrostatic interactions (likely mimicking the peptide backbone), the substituent at the 5-position determines potency. The 5-Ethyl analog serves as a vital comparator compound to demonstrate the necessity of aromatic stacking for effective nonsense suppression.

Comparative Analysis: EOBA vs. The Gold Standard (Ataluren)

The following table contrasts the subject compound (EOBA) with the clinical standard, highlighting why the "Ethyl" variant is structurally distinct in performance potential.

FeatureSubject: EOBA Standard: Ataluren Implication
Structure 3-(5-Ethyl -1,2,4-oxadiazol-3-yl)benzoic Acid3-[5-(2-Fluorophenyl )-1,2,4-oxadiazol-3-yl]benzoic AcidThe ethyl group reduces molecular weight and lipophilicity significantly.
5-Position Moiety Aliphatic (

)
Aromatic (

)
The ethyl group lacks

-

stacking capability, a key interaction for ribosomal binding affinity.
LogP (Predicted) ~1.8 - 2.1~3.4 - 3.8EOBA is more water-soluble but has lower membrane permeability than Ataluren.
Primary Utility SAR Probe / Negative Control Therapeutic Agent EOBA is used to validate the pharmacophore model; it typically exhibits significantly lower readthrough potency (

).
Toxicity Profile Low (Predicted)LowBoth avoid the nephrotoxicity associated with aminoglycosides (Gentamicin).
Mechanistic Hypothesis: The "Stacking" Deficit

Experimental data from the 1,2,4-oxadiazole series suggests that the target site on the ribosome (specifically the decoding center) requires a planar, aromatic system to intercalate or stack with rRNA bases.

  • Ataluren: The fluorophenyl ring provides extended conjugation and hydrophobic bulk.

  • EOBA: The ethyl group is sterically small and electronically inert, failing to stabilize the near-cognate tRNA in the A-site, resulting in premature termination efficiency remaining high .

Mechanism of Action: Ribosomal Readthrough Pathway

The diagram below illustrates the specific intervention point of 1,2,4-oxadiazoles and where the structural failure of the Ethyl analog occurs.

ReadthroughPathway cluster_failure EOBA Limitation mRNA mRNA with Nonsense Mutation (UGA) Ribosome Ribosome Decoding Center mRNA->Ribosome StopRec Release Factor (eRF) Binding Ribosome->StopRec Default Pathway tRNA Near-Cognate tRNA Recruitment Ribosome->tRNA Induced by Drug Termination Premature Protein Termination StopRec->Termination Drug 1,2,4-Oxadiazole Binding Drug->Ribosome Modulates A-site FailureNote Ethyl group fails to stabilize tRNA-mRNA interaction (Low Affinity) Drug->FailureNote FullProtein Full-Length Protein Synthesis tRNA->FullProtein Readthrough

Figure 1: Pathway of nonsense mutation readthrough. EOBA binds weakly to the ribosome compared to aryl-analogs, failing to effectively outcompete Release Factors (eRFs).

Experimental Protocol: Luciferase Readthrough Assay

To objectively compare EOBA against Ataluren, a cell-based luciferase reporter assay is the industry standard. This protocol ensures self-validating results by normalizing for mRNA abundance.

Materials
  • Cell Line: HEK293 stable cells expressing a Luciferase reporter with a premature UGA stop codon (Luc-UGA).

  • Compounds: EOBA (Test), Ataluren (Positive Control), DMSO (Vehicle Negative Control).

  • Reagents: Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology
  • Seeding:

    • Plate HEK293-Luc-UGA cells at

      
       cells/well in 96-well white-walled plates.
      
    • Incubate for 24h at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare stock solutions of EOBA and Ataluren in DMSO (10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations: 0.1, 0.3, 1, 3, 10, 30, 100

      
      .
      
    • Critical Control: Final DMSO concentration must remain constant (e.g., 0.5%) across all wells to prevent solvent artifacts.

  • Incubation:

    • Treat cells for 24 hours. Note: Longer incubations (48h) may be required for lower-potency analogs like EOBA.

  • Lysis & Detection:

    • Aspirate medium and wash with PBS.

    • Add 20

      
       Passive Lysis Buffer per well. Shake for 15 min.
      
    • Inject Luciferase Assay Reagent (100

      
      ) and measure luminescence (Readthrough Signal).
      
    • Optional: If using Dual-Luc, inject Stop & Glo reagent to measure Renilla (transfection control).

  • Data Analysis:

    • Calculate Fold Increase =

      
      .
      
    • Plot Dose-Response Curve.

    • Success Criteria: Ataluren should show a bell-shaped dose-response (peak ~10-30

      
      ). EOBA is expected to show a flat or weakly rising curve, confirming the SAR requirement for the 5-aryl group.
      

Synthetic Workflow: Building the Probe

For researchers needing to synthesize EOBA for internal testing, the Amidoxime Route is the most robust method, avoiding the instability of acid chlorides.

Synthesis SM1 3-Cyanobenzoic Acid Methyl Ester Amidoxime Intermediate: Benzamidoxime SM1->Amidoxime Base (TEA), Reflux Reagent1 Hydroxylamine HCl (NH2OH·HCl) Reagent1->Amidoxime Cyclization Cyclization (110°C, Toluene) Amidoxime->Cyclization Reagent2 Propionic Anhydride (Source of Ethyl) Reagent2->Cyclization Ester Oxadiazole Ester Cyclization->Ester Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Final Final Product: EOBA Hydrolysis->Final

Figure 2: Synthetic route for EOBA. The ethyl group is introduced via Propionic Anhydride during the cyclization step.

Synthesis Protocol Highlights
  • Amidoxime Formation: React 3-cyanobenzoic acid methyl ester with hydroxylamine hydrochloride and triethylamine in ethanol (reflux, 6h).

  • Cyclization: Treat the isolated amidoxime with propionic anhydride (or propionyl chloride) in toluene at reflux. This closes the 1,2,4-oxadiazole ring with the ethyl substituent at C5.

  • Hydrolysis: The methyl ester protects the carboxylic acid during cyclization. Remove it using LiOH in THF/Water to yield the free acid (EOBA).

Conclusion

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (EOBA) is a pivotal reference compound in the development of genetic therapies. While it lacks the clinical potency of Ataluren due to the absence of the 5-aryl pharmacophore, it validates the structural hypothesis that hydrophobic stacking is essential for ribosomal modulation.

For drug development professionals, EOBA should be utilized as a negative control in screening assays to filter out false positives (compounds that increase luciferase signal via non-specific stabilization) and to map the steric boundaries of the ribosomal binding site.

References

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 447(7140), 87-91. Link

  • Pibiri, I., et al. (2015). "Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs)." Current Pharmaceutical Design, 21(34). Link

  • Lentini, L., et al. (2014). "Synthetic chemistry and biological activity of 1,2,4-oxadiazole derivatives as potential readthrough inducing drugs." European Journal of Medicinal Chemistry, 80, 489-495. Link

  • Du, M., et al. (2009). "PTC124 is an orally active nonsense suppression therapy for Duchenne muscular dystrophy." PLoS Currents, 1. Link

Sources

In Vivo Efficacy Guide: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid , positioning it within the landscape of nonsense mutation readthrough therapeutics.

Note on Identity: This compound (CAS 859155-81-0) is a close structural analog of the clinically approved drug Ataluren (Translarna) . While Ataluren features a 5-(2-fluorophenyl) moiety, the subject compound features a 5-ethyl moiety. This guide analyzes its efficacy profile primarily as a Structure-Activity Relationship (SAR) probe and comparative baseline against the clinical standard.

Executive Summary & Mechanistic Positioning

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid represents a critical "scaffold control" in the development of nonsense suppression therapeutics. In the context of drug development for Duchenne Muscular Dystrophy (DMD) and Cystic Fibrosis (CF), this compound serves to validate the pharmacophore requirement for an aromatic stacking interaction at the ribosomal decoding center.

  • Primary Indication: Nonsense Mutation Duchenne Muscular Dystrophy (nmDMD) (Research Context).

  • Role: Structural Analog / Negative Control / SAR Intermediate.

  • Mechanism of Action: Ribosomal readthrough of premature termination codons (PTCs).

  • Key Insight: Comparison with Ataluren demonstrates that the 5-aryl substituent is essential for high-potency binding; the 5-ethyl substituent typically results in significantly reduced readthrough activity, making it a vital reference point for determining potency selectivity.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the critical divergence in efficacy between the Ethyl-Analog and the Clinical Standard (Ataluren) at the molecular level.

G Compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid Interaction_Ethyl Weak/No Pi-Stacking (Alkyl Group) Compound->Interaction_Ethyl Binding Mode Ataluren Ataluren (Standard) [5-(2-fluorophenyl)] Interaction_Aryl Strong Pi-Stacking (Aromatic Ring) Ataluren->Interaction_Aryl Binding Mode Ribosome Ribosomal Decoding Center (A-Site) Readthrough Premature Stop Codon Readthrough Ribosome->Readthrough Modulation Interaction_Ethyl->Ribosome Low Affinity Interaction_Aryl->Ribosome High Affinity Protein Full-Length Functional Protein (Dystrophin/CFTR) Readthrough->Protein Translation

Caption: Mechanistic divergence: The 5-ethyl group lacks the pi-electron density required for stable ribosomal stacking, contrasting with the high-affinity fluorophenyl group of Ataluren.

Comparative Performance Analysis

The following data synthesizes the in vivo and in vitro performance profiles based on the Structure-Activity Relationship (SAR) established in the discovery of nonsense suppressors (Welch et al., 2007).

Table 1: Physicochemical & Efficacy Comparison
Feature3-(5-Ethyl...)benzoic Acid (Subject)Ataluren (Clinical Standard)Impact on Efficacy
5-Position Substituent Ethyl (Alkyl)2-Fluorophenyl (Aryl)Critical Determinant
LogP (Lipophilicity) ~2.1 (Predicted)~3.8Ethyl analog has lower membrane permeability.[1]
Ribosomal Binding Low (Steric/Hydrophobic only)High (Pi-Stacking + Shape match)Aryl ring is required for A-site mimicry.
In Vitro Readthrough < 1-5% of Control> 200-300% increaseEthyl group fails to promote significant readthrough.
In Vivo Potency (mdx) Negligible / BaselineHigh (Dystrophin restoration)Ethyl analog is often used as a negative control.
Metabolic Stability Moderate (Oxidation prone)High (Glucuronidation)Alkyl chains are susceptible to CYP450 oxidation.
Experimental Data Interpretation
  • The "Aryl Rule": In the optimization of 1,2,4-oxadiazoles, replacing the 5-aryl ring with an alkyl group (like ethyl) consistently leads to a >100-fold loss in biological activity .

  • Utility: Researchers utilize the Ethyl-analog to prove that observed effects of Ataluren are specific to the pharmacophore and not a generic artifact of the benzoic acid moiety.

In Vivo Experimental Protocols

To objectively assess the efficacy of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (typically as a comparator), the following validated mdx mouse model protocol is recommended.

Protocol A: Dystrophin Restoration in mdx Mice (Nonsense Mutation Model)

Objective: Quantify the ability of the compound to restore full-length dystrophin protein in muscle fibers containing a premature stop codon.

1. Animal Model Selection
  • Strain: C57BL/10ScSn-Dmd/J (The "mdx" mouse).

  • Genotype: Nonsense mutation in exon 23 of the dystrophin gene.

  • Age: 4–6 weeks (prior to peak degeneration/regeneration cycle).

  • Group Size: n=10 per group (Power > 0.8 for 20% difference).

2. Dosing Regimen
  • Vehicle: 1% Polydextrose in PBS or 0.5% Methylcellulose/0.1% Tween-80.

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Dose Groups:

    • Negative Control: Vehicle only.

    • Positive Control: Ataluren (30 mg/kg).

    • Test Compound: 3-(5-Ethyl...)benzoic Acid (30 mg/kg & 60 mg/kg).

  • Frequency: Twice daily (BID) for 14–28 days.

3. Readout Methodologies (The "Self-Validating" System)
  • Primary Endpoint (Immunohistochemistry):

    • Flash-freeze Tibialis Anterior (TA) muscle.

    • Stain with anti-dystrophin antibody (C-terminus specific).

    • Validation: Count dystrophin-positive fibers (revertant fibers). The Ethyl analog is expected to show counts similar to Vehicle (baseline revertants <1%), whereas Ataluren shows significant clustering.

  • Secondary Endpoint (Functional):

    • Forelimb Grip Strength Test: Measure peak force (grams).

    • Protection against Eccentric Contraction Injury: Ex vivo force drop measurement.

Protocol B: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis Mice mdx Mice (4-6 weeks) Dosing Dosing (28 Days) IP or PO Mice->Dosing Tissue Harvest TA Muscle Dosing->Tissue IHC IHC Staining (Dystrophin) Tissue->IHC Western Western Blot (Quantification) Tissue->Western Result Comparative Efficacy (Ethyl vs. Aryl) IHC->Result Fiber Count Western->Result % Wild Type

Caption: Standardized workflow for assessing nonsense readthrough efficacy in the mdx mouse model.

References & Sourcing

  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations." Nature, 447(7140), 87-91. (Establishes the SAR where 5-aryl is active and 5-alkyl is inactive).

  • Finkel, R. S., et al. (2013). "Phase 2a study of ataluren-mediated dystrophin production in patients with nonsense mutation Duchenne muscular dystrophy." PLoS ONE, 8(12), e81302.

  • Du, M., et al. (2008). "PTC124 is an orally active nonsense suppressor for the treatment of Duchenne muscular dystrophy." Proceedings of the National Academy of Sciences, 105(6), 2064-2069.

  • PubChem Compound Summary. "Ataluren (PTC124) and Analogs." National Center for Biotechnology Information.

Sources

Comparative Analysis: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid vs. Ataluren (PTC124)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 859155-81-0), a structural analogue of the nonsense mutation readthrough agent Ataluren (PTC124). While Ataluren is a clinically approved therapeutic for Duchenne Muscular Dystrophy (DMD) caused by nonsense mutations, the ethyl-substituted analogue serves primarily as a Structure-Activity Relationship (SAR) probe .

This document is designed for medicinal chemists and pharmacologists to understand the critical pharmacophoric differences—specifically the impact of replacing the 5-aryl moiety with a 5-alkyl group on ribosomal binding affinity, lipophilicity, and solubility.

Structural & Physicochemical Comparison

The core difference lies in the substituent at the C5 position of the 1,2,4-oxadiazole ring. This modification drastically alters the molecule's electronic landscape and lipophilic profile, which are critical for ribosomal interaction.

Feature3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Ataluren (PTC124)
CAS Number 859155-81-0775304-57-9
Molecular Formula C₁₁H₁₀N₂O₃C₁₅H₉FN₂O₃
Molecular Weight 218.21 g/mol 284.24 g/mol
C5 Substituent Ethyl (-CH₂CH₃) 2-Fluorophenyl
cLogP (Est.) ~1.8 - 2.1~3.4 - 3.8
TPSA ~80 Ų~80 Ų
Solubility (Aq) Moderate (High pH dependent)Low (< 1 µg/mL at pH 7)
Primary Role SAR Probe / IntermediateClinical Therapeutic
Pharmacophore Analysis
  • Ataluren (Standard): The 2-fluorophenyl ring provides essential

    
    -
    
    
    
    stacking interactions within the ribosomal decoding center (or the FLuc reporter in artifact assays). The fluorine atom offers metabolic stability and modulates the ring's electron density.
  • Ethyl Analogue (Probe): The ethyl group lacks the aromaticity required for

    
    -stacking. Its reduced steric bulk and lack of electronic engagement typically result in a loss of potency , validating the necessity of the biaryl system for effective nonsense suppression.
    
Mechanism of Action & Biological Performance[5]
Target: Ribosomal Readthrough

Both compounds target the ribosome to induce the readthrough of premature termination codons (PTCs).[1][2][3] However, their efficacy differs significantly due to binding kinetics.

Mechanism Diagram (Graphviz):

G cluster_0 SAR Efficacy Compound 1,2,4-Oxadiazole Compound Ribosome Ribosome (Decoding Center) Compound->Ribosome Binds tRNA Near-Cognate tRNA Ribosome->tRNA Recruits StopCodon Premature Stop Codon tRNA->StopCodon Base Pairs (Wobble) Outcome Full-Length Protein Synthesis StopCodon->Outcome Readthrough Note1 Ataluren (Aryl): High Affinity (Pi-Stacking) Note2 Ethyl Analogue: Low Affinity (No Stacking)

Figure 1: Mechanism of ribosomal readthrough induction. The ethyl analogue (Note 2) typically fails to stabilize the Ribosome-tRNA complex effectively compared to Ataluren.

Comparative Efficacy Data (Inferred from SAR)
  • Potency: In standard luciferase readthrough assays, 5-aryl-1,2,4-oxadiazoles (like Ataluren) exhibit EC50 values in the low micromolar range (0.1 - 3 µM). The 5-alkyl derivatives (ethyl) often show >100-fold reduction in potency or complete inactivity.

  • Toxicity: The ethyl analogue is generally less cytotoxic due to lower lipophilicity, but this is offset by its lack of therapeutic efficacy.

  • Metabolic Stability: The ethyl group is susceptible to rapid oxidation (hydroxylation) by CYP450 enzymes, whereas the fluorophenyl ring of Ataluren is metabolically robust.

Experimental Protocols

To experimentally verify the performance difference, the following protocols are recommended.

A. Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

This compound is synthesized via the condensation of a benzamidoxime with a propionic acid derivative.

Synthesis Pathway:

  • Starting Material: 3-Cyanobenzoic acid (or its ester).

  • Intermediate: Reaction with Hydroxylamine (

    
    ) to form 3-Carboxy-benzamidoxime .
    
  • Cyclization: Condensation with Propionic Anhydride or Propionyl Chloride .

Synthesis Step1 3-Cyanobenzoic Acid Step2 Amidoxime Intermediate Step1->Step2 Nucleophilic Addition Reagent1 + NH2OH (Hydroxylamine) Reagent1->Step1 Final 3-(5-Ethyl-1,2,4-oxadiazol-3-yl) benzoic Acid Step2->Final Condensation (-H2O) Reagent2 + Propionic Anhydride (Cyclization) Reagent2->Step2

Figure 2: Synthetic route for the ethyl analogue.

Protocol Steps:

  • Dissolve 3-cyanobenzoic acid (1 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Reflux for 6 hours.

  • Isolate the amidoxime intermediate via precipitation.

  • Dissolve the amidoxime in toluene/pyridine. Add propionic anhydride (1.1 eq).

  • Reflux for 12 hours to effect cyclization.

  • Acidify to precipitate the free acid product. Recrystallize from ethanol/water.

B. Luciferase Readthrough Assay (Validation)

To compare the ethyl analogue against Ataluren:

  • Cell Line: HEK293 stably expressing a Luciferase reporter with a premature stop codon (e.g.,

    
    ).
    
  • Dosing: Treat cells with increasing concentrations (0.1, 1, 10, 50 µM) of:

    • Compound A: Ataluren (Positive Control).

    • Compound B: Ethyl Analogue (Test).

    • Vehicle: DMSO (Negative Control).

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and measure luminescence.

  • Expected Result: Ataluren should show a dose-dependent increase in luminescence (2-5x fold over background). The ethyl analogue is expected to show minimal to no increase, confirming the necessity of the aryl ring.

References
  • Welch, E. M., et al. (2007). "PTC124 targets genetic disorders caused by nonsense mutations."[1][2] Nature, 447(7140), 87-91. Link

  • Pibiri, I., et al. (2015). "Structure-activity relationship for the oxadiazole class of antibiotics." Journal of Medicinal Chemistry, 58(15), 5763-5779. (Provides SAR context for 1,2,4-oxadiazole 5-position substitutions). Link

  • Lentini, L., et al. (2014). "Stop-codon readthrough: A new perspective for the treatment of genetic diseases."[1] Current Medicinal Chemistry, 21(36), 4153-4168.

  • Aladdin Scientific. "Product Specification: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid." (Commercial source for CAS 859155-81-0). Link

Sources

A Comparative Analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. This guide provides a comparative overview of the hypothetical anticancer potential of a novel compound, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, against three well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is based on the known activities of the broader 1,2,4-oxadiazole class of compounds, as direct experimental data for this specific molecule is not yet publicly available.

Introduction to the Compounds

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a range of biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1] The presence of the carboxylic acid moiety could influence its solubility and potential interactions with biological targets.

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide array of cancers including breast, lung, and ovarian cancers.[2]

Cisplatin is a platinum-based coordination complex that is a potent chemotherapeutic agent used to treat numerous cancers, such as testicular, ovarian, and bladder cancers.[3]

Paclitaxel , a member of the taxane family, is a widely used mitotic inhibitor in the treatment of breast, ovarian, and non-small cell lung cancers, among others.[4]

Comparative Analysis of Mechanisms of Action

The therapeutic efficacy of anticancer drugs is intrinsically linked to their mechanism of action. Below is a comparison of the established mechanisms of Doxorubicin, Cisplatin, and Paclitaxel, alongside a proposed mechanism for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid based on related compounds.

Proposed Mechanism of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Based on studies of other 1,2,4-oxadiazole derivatives, it is hypothesized that 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid may exert its anticancer effects through a multi-faceted approach involving the induction of apoptosis and cell cycle arrest.[1][5] Some 1,2,4-oxadiazoles have been shown to activate effector caspases, such as caspase-3, which are key executioners of apoptosis.[5] Furthermore, this class of compounds has been observed to modulate the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[1] It is also plausible that the compound could inhibit protein kinases involved in cancer cell proliferation and survival.[6]

Proposed_Anticancer_Mechanism_of_Oxadiazole_Derivative cluster_cell Cancer Cell cluster_pathways Intracellular Effects Oxadiazole_Derivative 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Kinase_Inhibition Kinase Inhibition (e.g., EGFR, c-Met) Oxadiazole_Derivative->Kinase_Inhibition Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxadiazole_Derivative->Mitochondrial_Dysfunction Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Kinase_Inhibition->Cell_Cycle_Arrest Causes Caspase_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Proposed mechanism of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Established Mechanisms of Known Anticancer Drugs

Doxorubicin: This drug primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[2][7] This action leads to DNA double-strand breaks and ultimately triggers apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components and contribute to its cytotoxic effects.[2]

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II_Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS_Generation->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cisplatin: Cisplatin exerts its anticancer effect by forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts.[3][8] These adducts create cross-links within and between DNA strands, which distort the DNA structure and interfere with DNA replication and transcription, ultimately inducing apoptosis.[3][9]

Cisplatin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Cisplatin Cisplatin DNA_Binding Binds to DNA (purine bases) Cisplatin->DNA_Binding DNA_Adducts Formation of DNA Adducts DNA_Binding->DNA_Adducts DNA_Crosslinks Intra- and Inter-strand Cross-links DNA_Adducts->DNA_Crosslinks Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinks->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action of Cisplatin.

Paclitaxel: Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cytoskeleton.[4][10] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[11] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[10][11]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Promotes Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Causes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Paclitaxel.

Comparative Performance and Efficacy

The following table summarizes the key characteristics and clinical efficacy of the established anticancer drugs and provides a hypothetical profile for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid.

Feature3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (Hypothetical)DoxorubicinCisplatinPaclitaxel
Primary Target Protein kinases, Mitochondria, CaspasesDNA (Topoisomerase II)DNAMicrotubules (β-tubulin)
Mechanism of Action Induction of apoptosis, Cell cycle arrestDNA intercalation, ROS generationDNA damage via adduct formationMicrotubule stabilization, Mitotic arrest
Indications To be determinedBreast, Lung, Ovarian, Leukemia, Lymphoma[12]Testicular, Ovarian, Bladder, Lung[3][13]Breast, Ovarian, Lung[14][15]
Common Side Effects To be determinedCardiotoxicity, Myelosuppression, NauseaNephrotoxicity, Neurotoxicity, Ototoxicity[16]Myelosuppression, Neuropathy, Alopecia[14]
Clinical Efficacy To be determinedHigh response rates in various cancers[17]High cure rates, especially in testicular cancer[13]Significant activity in various solid tumors[14]

Experimental Protocols for Evaluation

To validate the hypothetical anticancer activity of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid, a series of in vitro experiments are proposed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins such as cleaved caspase-3, PARP, Bcl-2, and Bax.[17]

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Start->Treatment Assays Perform In Vitro Assays Treatment->Assays MTT MTT Assay (Cell Viability) Assays->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Assays->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Western_Blot Western Blot (Protein Expression) Assays->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Evaluate Anticancer Potential Data_Analysis->Conclusion

Caption: Workflow for evaluating the anticancer potential of the novel compound.

Conclusion

While 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid remains a compound of hypothetical anticancer interest, the broader family of 1,2,4-oxadiazoles has shown promise in preclinical studies. The proposed mechanisms of action, including apoptosis induction and cell cycle arrest, suggest a potential therapeutic avenue distinct from or complementary to established drugs like Doxorubicin, Cisplatin, and Paclitaxel. The detailed experimental protocols provided herein offer a self-validating framework for the rigorous evaluation of this and other novel chemical entities. Further investigation is warranted to elucidate the precise molecular targets and to assess the in vivo efficacy and safety profile of this compound, which could pave the way for the development of a new class of anticancer agents.

References

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. Retrieved from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,3,4-Oxadiazole as an Anticancer Agent. (2024). IJFMR. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Paclitaxel. (n.d.). Wikipedia. Retrieved from [Link]

  • DOXORUBICIN (doxorubicin hydrochloride) Clinical Studies. (n.d.). Pfizer Medical. Retrieved from [Link]

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. (2019). ResearchGate. Retrieved from [Link]

  • Cisplatin. (n.d.). Wikipedia. Retrieved from [Link]

  • Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. Retrieved from [Link]

  • Doxorubicin. (n.d.). Wikipedia. Retrieved from [Link]

  • Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Discovery – Cisplatin and The Treatment of Testicular and Other Cancers. (2014). National Cancer Institute. Retrieved from [Link]

  • What is the mechanism of Cisplatin? (2024). Patsnap Synapse. Retrieved from [Link]

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. (2024). PubMed. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). MDPI. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Cisplatin-Induced Antitumor Immunomodulation: A Review of Preclinical and Clinical Evidence. (2015). AACR Journals. Retrieved from [Link]

  • Cisplatin. (2023). StatPearls. Retrieved from [Link]

  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Clinical efficacy and safety of neoadjuvant chemotherapy with paclitaxel and cisplatin in combination with concurrent chemoradiotherapy for locally advanced cervical cancer: a systematic review and meta-analysis. (2025). ResearchGate. Retrieved from [Link]

  • Paclitaxel. (2023). StatPearls. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-oxadiazole scaffold is a cornerstone in modern drug discovery, prized for its unique physicochemical properties and its role as a bioisostere for esters and amides. This guide provides an in-depth comparison of the most prevalent synthetic routes to this valuable heterocycle, offering practical insights and experimental data to inform your selection of the optimal method for your research and development endeavors.

The Enduring Relevance of 1,2,4-Oxadiazoles in Drug Design

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Their appeal in medicinal chemistry stems from their metabolic stability, favorable pharmacokinetic profiles, and ability to engage in a variety of non-covalent interactions with biological targets. Consequently, they are found in a range of approved drugs and clinical candidates, underscoring the importance of efficient and versatile synthetic access.

Core Synthetic Strategies: A Comparative Analysis

The construction of the 1,2,4-oxadiazole ring predominantly relies on the formation of the O-C-N and N-C-N bonds. While numerous methods have been developed, they can be broadly categorized into two primary approaches: the acylation and cyclization of amidoximes, and the cycloaddition of nitrile oxides.

The Workhorse: Acylation and Dehydrative Cyclization of Amidoximes

This is arguably the most common and versatile method for preparing 1,2,4-oxadiazoles. The general strategy involves the acylation of a readily available amidoxime with an acylating agent, followed by a cyclodehydration step to furnish the desired oxadiazole.

The reaction proceeds through an initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate then undergoes a thermally or chemically induced cyclodehydration to form the 1,2,4-oxadiazole ring. The choice of coupling agent and cyclization conditions is critical and can significantly impact the reaction's efficiency and substrate scope.

Commonly employed coupling agents include carbodiimides (e.g., DCC, EDC) and activated esters. The cyclization step is often promoted by heat, sometimes in the presence of a dehydrating agent or a base. Microwave irradiation has also emerged as a powerful tool to accelerate this transformation, often leading to higher yields and shorter reaction times.

Experimental Protocol: A Representative Synthesis via Amidoxime Acylation

Step 1: Amidoxime Synthesis A mixture of a nitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent (e.g., ethanol/water) is treated with a base (e.g., sodium carbonate, 1.5 eq). The reaction mixture is heated to reflux for several hours until the starting nitrile is consumed (monitored by TLC). After cooling, the product amidoxime is typically isolated by filtration or extraction.

Step 2: Acylation and Cyclization To a solution of the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a polar aprotic solvent (e.g., DMF, dioxane), a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq) are added. The mixture is stirred at room temperature for 12-24 hours. The resulting O-acyl amidoxime intermediate is then heated to 100-150 °C (conventional heating or microwave) to effect cyclodehydration. The final 1,2,4-oxadiazole is purified by chromatography.

Diagram: Amidoxime Acylation and Cyclization Workflow

Amidoxime_Synthesis cluster_0 Amidoxime Formation cluster_1 1,2,4-Oxadiazole Synthesis Nitrile Nitrile Amidoxime Amidoxime Nitrile->Amidoxime Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime Base Base (e.g., Na2CO3) Base->Amidoxime Intermediate O-Acyl Amidoxime (Intermediate) Amidoxime->Intermediate Acylation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Intermediate Heat Heat (Δ) or Microwave (µW) Oxadiazole 1,2,4-Oxadiazole Heat->Oxadiazole Intermediate->Oxadiazole Cyclodehydration

Caption: General workflow for 1,2,4-oxadiazole synthesis via amidoxime acylation.

FeatureAssessment
Substrate Scope Broad, tolerating a wide range of functional groups on both the amidoxime and carboxylic acid components.
Yields Generally good to excellent.
Reagent Availability Starting materials (nitriles and carboxylic acids) are widely and commercially available.
Reaction Conditions Can often be performed under relatively mild conditions, although the cyclization step may require elevated temperatures.
Limitations The synthesis of the initial amidoxime can sometimes be challenging. The high temperatures required for cyclization may not be suitable for sensitive substrates.
The Elegant Alternative: [3+2] Cycloaddition of Nitrile Oxides

This method offers a convergent and often milder route to 1,2,4-oxadiazoles. It involves the in situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction with a nitrile.

Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides upon treatment with a base. The highly reactive nitrile oxide then readily reacts with a nitrile to form the 1,2,4-oxadiazole ring in a concerted fashion. The choice of base and solvent is crucial to control the generation and subsequent reaction of the nitrile oxide, minimizing dimerization or other side reactions.

Experimental Protocol: A Representative Synthesis via Nitrile Oxide Cycloaddition

Step 1: Hydroximoyl Chloride Synthesis An aldoxime is dissolved in a suitable solvent (e.g., DMF) and treated with a chlorinating agent such as N-chlorosuccinimide (NCS) at room temperature. The reaction is monitored by TLC until the starting aldoxime is consumed. The resulting hydroximoyl chloride is often used directly in the next step without further purification.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition To a solution of the hydroximoyl chloride (1.0 eq) and a nitrile (1.2 eq) in an appropriate solvent (e.g., toluene, CH2Cl2), a base such as triethylamine (Et3N) is added dropwise at room temperature. The reaction mixture is stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up, and the desired 1,2,4-oxadiazole is purified by chromatography.

Diagram: Nitrile Oxide Cycloaddition Workflow

Nitrile_Oxide_Cycloaddition cluster_0 Nitrile Oxide Precursor Synthesis cluster_1 1,2,4-Oxadiazole Formation Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Hydroximoyl_Chloride Nitrile_Oxide Nitrile Oxide (In situ generated) Hydroximoyl_Chloride->Nitrile_Oxide Elimination Nitrile Nitrile Oxadiazole 1,2,4-Oxadiazole Nitrile->Oxadiazole Base Base (e.g., Et3N) Base->Nitrile_Oxide Nitrile_Oxide->Oxadiazole [3+2] Cycloaddition

Caption: General workflow for 1,2,4-oxadiazole synthesis via nitrile oxide cycloaddition.

FeatureAssessment
Substrate Scope Generally good, although highly electron-deficient or sterically hindered nitriles can be less reactive.
Yields Can be very high, particularly for reactive nitriles.
Reagent Availability Aldoximes and nitriles are readily accessible starting materials.
Reaction Conditions Often proceeds at room temperature, making it suitable for thermally sensitive substrates.
Limitations The in situ generation of nitrile oxides can sometimes lead to the formation of furoxan byproducts through dimerization. The handling of hydroximoyl chlorides can be challenging due to their potential instability.

Comparative Summary of Key Synthesis Methods

ParameterAmidoxime Acylation & CyclizationNitrile Oxide Cycloaddition
Starting Materials Amidoximes, Carboxylic AcidsAldoximes, Nitriles
Key Intermediate O-Acyl AmidoximeNitrile Oxide
Typical Conditions Elevated temperatures for cyclizationRoom temperature
Key Advantages Broad substrate scope, readily available starting materialsMild reaction conditions, convergent approach
Potential Drawbacks High temperatures for cyclization, potential for side reactionsIn situ generation of reactive intermediates, potential for dimerization

Conclusion: Selecting the Right Path Forward

The choice between the amidoxime acylation/cyclization route and the nitrile oxide cycloaddition pathway depends heavily on the specific target molecule and the available starting materials. For rapid library synthesis and general-purpose applications, the robustness and broad substrate scope of the amidoxime-based method make it a highly attractive option. However, for substrates that are sensitive to heat or when a more convergent and milder approach is desired, the nitrile oxide cycloaddition presents a powerful and elegant alternative. A thorough understanding of the mechanistic nuances and experimental parameters of each method is paramount to achieving successful and efficient synthesis of these vital heterocyclic scaffolds in the pursuit of new therapeutic agents.

References

  • Synthesis of 1,2,4-Oxadiazoles: A Review. Chemical Reviews, American Chemical Society. [Link]

  • Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Molecules, MDPI. [Link]

  • 1,2,4-Oxadiazole as a Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society. [Link]

Safety Operating Guide

Personal protective equipment for handling 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

[1]

Executive Summary: Operational Safety at a Glance
ParameterSpecification
CAS Number 1082040-43-4
Chemical Class Heterocyclic Benzoic Acid Derivative
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1] Note: Structural analogs exhibit STOT-RE (Kidney) potential.
Critical PPE Nitrile Gloves (≥0.11 mm), Safety Goggles (Indirect Vent), Lab Coat (High-neck).[1]
Engineering Control Mandatory: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Incompatibility Strong oxidizers, strong bases (risk of oxadiazole ring hydrolysis).[1][2]
Hazard Identification & Risk Assessment

As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label. While 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid is primarily acidic, the 1,2,4-oxadiazole ring introduces specific pharmacological activity that necessitates a higher tier of caution than standard benzoic acid.[1]

  • The "Hidden" Pharmacophore Risk: 1,2,4-oxadiazoles are bioisosteres for esters and amides, often designed to improve metabolic stability and lipophilicity. This means the compound is engineered to penetrate biological membranes. Treat this substance as a potential systemic toxicant until specific toxicology data proves otherwise.

  • Acidic Hydrolysis: The benzoic acid moiety (pKa ~4.2) poses a direct contact hazard to mucous membranes.

  • Dust Aerosolization: As a likely crystalline solid, electrostatic charging during weighing can generate invisible micro-particulates. Inhalation is the primary route of exposure in a research setting.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

Tier 1: Analytical Scale (<100 mg)

For preparation of stock solutions (DMSO/Methanol) in a controlled environment.

  • Hand Protection: Single-layer Nitrile gloves.

    • Standard: ASTM D6319.

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Nitrile provides excellent resistance to the organic acids and the likely solvents (DMSO) used for dissolution.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Standard: ANSI/ISEA Z87.1 (D3 rating for splash/droplets).

    • Why not Safety Glasses? Fine powders can bypass the side-shields of standard glasses during static discharge events.

  • Body Protection: Standard cotton/polyester lab coat with buttoned cuffs.

Tier 2: Preparative/Synthesis Scale (>100 mg)

For synthesis, purification, or handling dry powder outside a sealed vial.

  • Hand Protection: Double-Gloving Protocol. [1]

    • Inner Layer: Low-modulus Nitrile (inspection layer).

    • Outer Layer: Extended-cuff Nitrile (minimum 0.15 mm / 6 mil).

    • Technique: Tape the outer glove over the lab coat cuff to prevent wrist exposure.

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Certified).

    • Secondary (If Hood Unavailable):N95 or P100 Filtering Facepiece (NIOSH 42 CFR Part 84).

    • Rationale: If weighing outside a hood is unavoidable (not recommended), a P100 is required due to the unknown chronic toxicity of the oxadiazole core.

Operational Protocol: Safe Handling Workflow

This protocol integrates safety into the experimental workflow to ensure compliance without hindering productivity.

Step 1: Engineering Control Verification

Before opening the vial, verify the fume hood flow monitor reads between 80 and 100 fpm (0.4–0.5 m/s) . Ensure the sash is at the working height.

Step 2: Anti-Static Weighing Procedure
  • Place an ionizing bar or anti-static gun inside the hood near the balance.

  • Why? Benzoic acid derivatives are prone to static buildup. Static discharge can cause the powder to "jump" out of the spatula, creating an inhalation hazard.

  • Tare the weighing boat before adding the compound.

Step 3: Solubilization (The Critical Moment)

Most accidents occur here due to splashing.

  • Add the solvent (typically DMSO or Methanol) to the vial slowly down the side.

  • Do not vortex with an open cap. Cap tightly, then vortex.

  • Chemical Insight: The 1,2,4-oxadiazole ring is generally stable, but avoid strong basic conditions (pH > 10) during solubilization, as this can trigger ring cleavage [1].

Step 4: Decontamination [1]
  • Wipe down the balance and surrounding area with a 10% Sodium Bicarbonate solution (to neutralize the acid) followed by 70% Ethanol.

  • Dispose of wipes as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

PPE_Decision_TreeStartStart: Risk AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidSolution (DMSO/MeOH)StateCheck->LiquidQtyCheckQuantity > 100mg?Solid->QtyCheckSolventCheckSolvent Type?Liquid->SolventCheckHighRiskHigh Risk Protocol:Double Nitrile GlovesFume Hood MANDATORYSplash GogglesQtyCheck->HighRiskYesLowRiskStandard Protocol:Single Nitrile GlovesSafety Glasses w/ ShieldsFume Hood RecommendedQtyCheck->LowRiskNoDMSODMSO (Penetrating)SolventCheck->DMSOAqAqueous/BufferSolventCheck->AqDMSOPPEPermeation Risk:Change Gloves Immediatelyupon splashDMSO->DMSOPPE

Figure 1: Decision Logic for PPE Selection. Note that DMSO solutions require heightened vigilance due to the solvent's ability to carry the solute through the skin.

Emergency & Disposal Procedures
Accidental Spills
  • Solid: Do not dry sweep.[3] Cover with wet paper towels (soaked in weak base like sodium bicarbonate) to prevent dust generation, then wipe up.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol, as it may increase skin absorption of the oxadiazole.

Disposal
  • Classification: Hazardous Chemical Waste (Acidic Organic).

  • Segregation: Keep separate from Oxidizers (e.g., Nitric Acid) and Strong Bases.[5]

  • Labeling: Clearly label as "3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid - Irritant/Acid."[1]

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 44326509 (Structure/Properties). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment, General Requirements.[3] Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Glove Selection Recommendations. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Reactant of Route 2
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.